Ethyl 1-methylcyclopropanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-9-6(8)7(2)4-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYNZLFBUQGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221632 | |
| Record name | Ethyl 1-methylcyclopropanecarboxylate | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-76-4 | |
| Record name | Cyclopropanecarboxylic acid, 1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 1-methylcyclopropanecarboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-methylcyclopropanecarboxylate | |
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| Record name | Ethyl 1-methylcyclopropanecarboxylate | |
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| Record name | ETHYL 1-METHYLCYCLOPROPANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
Ethyl 1-methylcyclopropanecarboxylate: A Technical Guide
CAS Number: 71441-76-4
This technical guide provides an in-depth overview of Ethyl 1-methylcyclopropanecarboxylate, a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectroscopic data, and potential applications.
Chemical and Physical Properties
This compound is a colorless to very pale yellow liquid.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 71441-76-4 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| Boiling Point | 136 °C | [1] |
| Density | 0.918 g/cm³ | [1] |
| Flash Point | 30 °C | [1] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1][2] |
Synthesis
The synthesis of this compound can be achieved through several routes. One common method involves the cyclopropanation of an appropriate precursor. A general experimental protocol adapted from the synthesis of similar cyclopropane esters is provided below.
Experimental Protocol: Synthesis via Cyclopropanation
This protocol describes a general method for the synthesis of cyclopropane carboxylates, which can be adapted for this compound, likely starting from ethyl methacrylate.
Materials:
-
Ethyl methacrylate
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of the Zinc-Copper couple in anhydrous diethyl ether.
-
A solution of ethyl methacrylate in anhydrous diethyl ether is prepared.
-
A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the Zn(Cu) couple to initiate the reaction, which is indicated by the formation of a white precipitate.
-
The solution of ethyl methacrylate is then added dropwise to the reaction mixture.
-
The reaction mixture is stirred at reflux for a specified period until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methyl and cyclopropyl protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon of the cyclopropane ring, the methyl group, and the methylene carbons of the cyclopropane ring.
While a specific spectrum for this exact molecule is not publicly available, data for the closely related ethyl cyclopropanecarboxylate shows characteristic peaks that can be used for structural elucidation.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing around 1730 cm⁻¹. Other significant peaks include those for C-H stretching and C-O stretching. A vapor phase IR spectrum for this compound is available and provides key vibrational frequencies for identification.[1]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The cyclopropane ring is a valuable structural motif in drug design as it can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.
Derivatives of cyclopropanecarboxylic acids have been investigated for a range of biological activities, including as enzyme inhibitors. For instance, some cyclopropanecarbonyl derivatives have shown enhanced potency as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase.[5]
Logical Workflow in Drug Discovery
The following diagram illustrates the role of this compound as a building block in a typical drug discovery workflow.
Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been identified, its derivatives are designed to interact with various biological targets. The cyclopropane moiety can play a crucial role in orienting the molecule within the active site of an enzyme or the binding pocket of a receptor, thereby influencing signaling cascades. For example, derivatives could be designed to inhibit kinases, proteases, or other enzymes involved in disease pathways.
The general mechanism of action for many drugs derived from such building blocks involves competitive or non-competitive inhibition of a target enzyme, leading to the modulation of a downstream signaling pathway.
General Enzyme Inhibition Pathway
The diagram below illustrates a generalized pathway of enzyme inhibition, a common mechanism for drugs developed from scaffolds like this compound.
References
- 1. ETHYL 1-METHYLCYCLOPROPANE-1-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum [chemicalbook.com]
- 5. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Ethyl 1-Methylcyclopropanecarboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining ethyl 1-methylcyclopropanecarboxylate, a valuable building block in organic synthesis and drug discovery. The document details three core methodologies: Intramolecular Cyclization of a γ-Haloester, the Kulinkovich Reaction followed by oxidation and esterification, and the Simmons-Smith Cyclopropanation of an α,β-unsaturated ester. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and mechanistic diagrams to illustrate the reaction pathways.
Intramolecular Williamson Ether Synthesis (Intramolecular Cyclization)
This classical approach involves the formation of the cyclopropane ring through an intramolecular SN2 reaction of a γ-haloester. The key precursor, ethyl 2-methyl-4-halobutyrate, is first synthesized and then subjected to a strong base to induce cyclization.
Synthesis of the Precursor: Ethyl 2-methyl-4-chlorobutyrate
A common method for the preparation of the γ-haloester precursor is the ring-opening of γ-butyrolactone followed by esterification and chlorination.
Experimental Protocol:
-
Ring Opening of γ-Butyrolactone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq) and absolute ethanol (3.0 eq). Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution until saturation.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Esterification: The reaction mixture is then heated to reflux for 4 hours to ensure complete esterification.
-
Chlorination: After cooling to room temperature, thionyl chloride (1.2 eq) is added dropwise to the mixture at 0 °C. The reaction is then stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is poured onto crushed ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude ethyl 4-chloro-2-methylbutyrate is purified by vacuum distillation.
Intramolecular Cyclization
Experimental Protocol:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.1 eq) in absolute ethanol, add ethyl 2-methyl-4-chlorobutyrate (1.0 eq) dropwise at room temperature.
-
The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the resulting crude this compound is purified by distillation. A yield of 47.6% has been reported for a similar procedure using α-methyl-γ-chlorobutyric acid ethyl ester.[1]
Quantitative Data
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
| Precursor Synthesis | γ-Butyrolactone, Ethanol | HCl, SOCl₂ | Ethanol | 0 °C to Reflux | 36-48 h | ~70-80% |
| Intramolecular Cyclization | Ethyl 2-methyl-4-chlorobutyrate | Sodium Ethoxide | Ethanol | Reflux | 6-8 h | 47.6% |
Reaction Mechanism
References
An In-depth Technical Guide to Ethyl 1-methylcyclopropanecarboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-methylcyclopropanecarboxylate and its derivatives represent a promising class of compounds with a diverse range of biological activities. The incorporation of the strained cyclopropane ring imparts unique conformational rigidity and metabolic stability, making these molecules attractive scaffolds in drug discovery. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of this compound and its derivatives, with a focus on their potential as enzyme inhibitors and cytotoxic agents. Detailed experimental protocols for synthesis and key biological assays are presented, along with a summary of quantitative data and a discussion of their potential mechanisms of action.
Introduction
The cyclopropane moiety is a key structural feature in numerous natural products and pharmacologically active compounds.[1] Its inherent ring strain and unique electronic properties contribute to the enhanced biological activity and metabolic stability of molecules containing this motif.[2][3] this compound, a simple derivative, serves as a versatile building block for the synthesis of more complex and potent derivatives.[4] This guide explores the synthesis, characterization, and biological applications of this compound class, providing researchers with the foundational knowledge to further investigate their therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological studies.
| Property | Value | Reference |
| CAS Number | 71441-76-4 | [5] |
| Molecular Formula | C₇H₁₂O₂ | [5] |
| Molecular Weight | 128.17 g/mol | [5] |
| Appearance | Colorless liquid | - |
| Boiling Point | 148-150 °C | - |
| Density | 0.945 g/mL at 25 °C | - |
| Solubility | Soluble in most organic solvents | - |
Synthesis of this compound and Derivatives
Several synthetic routes have been developed for the preparation of this compound and its derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
General Synthesis of this compound
A common method for the synthesis of this compound involves the cyclopropanation of an appropriate alkene.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl methacrylate
-
Diazomethane (or a suitable precursor like Diazald®)
-
Palladium(II) acetate (or other suitable catalyst)
-
Diethyl ether (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, dissolve ethyl methacrylate in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane from the dropping funnel to the reaction mixture with vigorous stirring. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood behind a safety shield.
-
After the addition is complete, add a catalytic amount of palladium(II) acetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears completely.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
Derivatization of the carboxylic acid moiety is a common strategy to explore the structure-activity relationship. The synthesis of 1-phenylcyclopropane carboxamides has been reported to yield compounds with potential antiproliferative activity.[4]
Experimental Protocol: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives [4]
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile
-
To a solution of phenylacetonitrile in a suitable solvent, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add a concentrated aqueous solution of sodium hydroxide.
-
To the vigorously stirred biphasic mixture, add 1,2-dibromoethane dropwise.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropane-1-carbonitrile, which can be purified by column chromatography.
Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid
-
Reflux the 1-phenylcyclopropane-1-carbonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield 1-phenylcyclopropane-1-carboxylic acid.
Step 3: Amide Coupling to form 1-Phenylcyclopropane Carboxamide Derivatives
-
Dissolve the 1-phenylcyclopropane-1-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).
-
To this mixture, add the desired amine.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final amide derivative by column chromatography or recrystallization.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) | MS (m/z) |
| This compound | 4.11 (q, 2H), 1.45 (s, 3H), 1.24 (t, 3H), 1.05-0.95 (m, 2H), 0.75-0.65 (m, 2H) | 174.2, 60.5, 25.8, 18.9, 16.5, 14.3 | 2980, 1725 (C=O), 1180 | 128 (M⁺) |
| 1-Phenylcyclopropane-1-carboxylic Acid | 7.40-7.20 (m, 5H), 1.70-1.60 (m, 2H), 1.30-1.20 (m, 2H) | 180.1, 139.5, 129.8, 128.6, 127.5, 32.1, 17.8 | 3300-2500 (br, OH), 1695 (C=O), 1290 | 162 (M⁺) |
Note: Spectroscopic data are representative and may vary slightly depending on the specific instrumentation and conditions.
Biological Activities and Mechanism of Action
Cyclopropane derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1]
Enzyme Inhibition
Certain derivatives of cyclopropanecarboxylic acid have been identified as potent enzyme inhibitors.
-
Carbonic Anhydrase Inhibition: Bromophenol derivatives containing a cyclopropyl moiety have shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).
-
Acetylcholinesterase Inhibition: The same class of bromophenol derivatives also demonstrated inhibition of acetylcholinesterase (AChE).
The rigid cyclopropane scaffold is thought to orient the pharmacophoric groups in a favorable conformation for binding to the active site of these enzymes.[2]
Cytotoxic and Anticancer Activity
Several studies have reported the cytotoxic effects of cyclopropane derivatives against various cancer cell lines. For instance, 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines.[4]
Mechanism of Action: The precise signaling pathways modulated by this compound and its derivatives to exert their anticancer effects are still under investigation. However, some general mechanisms for cyclopropane-containing compounds have been proposed:
-
Induction of Apoptosis: Some cyclopropane derivatives may induce programmed cell death in cancer cells.
-
DNA Interaction: The strained cyclopropane ring can exhibit electrophilic character, potentially leading to interactions with nucleophilic biomolecules like DNA.[1]
-
Mitochondrial Dysfunction: A metabolite of a drug containing a cyclopropane moiety, cyclopropane carboxylic acid, has been shown to inhibit mitochondrial fatty acid β-oxidation, suggesting a potential mechanism for cytotoxicity.
It is important to note that while some studies point towards the involvement of pathways like NF-κB in the anti-inflammatory effects of structurally related compounds like ethyl pyruvate, direct evidence for the involvement of specific signaling pathways for this compound is currently limited.[6]
dot
Caption: Putative mechanism of anticancer activity.
Experimental Protocols for Biological Assays
To facilitate further research, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.
-
Carefully remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assays
This assay measures the esterase activity of carbonic anhydrase.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Materials:
-
Purified human carbonic anhydrase (hCA I or hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Test compound (dissolved in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (pNPA).
-
Immediately measure the change in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC₅₀ value.
This colorimetric assay is based on the reaction of thiocholine with DTNB.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (dissolved in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.
-
Calculate the reaction rates and the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies can be employed to understand the relationship between the structural features of cyclopropane derivatives and their biological activity. By developing predictive models, it is possible to design new derivatives with enhanced potency. Key descriptors in QSAR studies for this class of compounds may include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobicity parameters (e.g., logP).
dot
Caption: General workflow for a QSAR study.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential in the field of medicinal chemistry. Their unique structural features contribute to a diverse range of biological activities, including enzyme inhibition and anticancer effects. This guide has provided a comprehensive overview of their synthesis, properties, and biological evaluation, along with detailed experimental protocols to facilitate further research.
Future investigations should focus on elucidating the specific molecular targets and signaling pathways responsible for the observed biological activities. A deeper understanding of the mechanism of action will enable the rational design of more potent and selective derivatives. Furthermore, comprehensive QSAR and in vivo studies are warranted to optimize the therapeutic potential of this promising class of compounds. The continued exploration of this compound and its analogues holds great promise for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 6. Anti-inflammatory mechanism is involved in ethyl pyruvate-mediated efficacious neuroprotection in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 1-methylcyclopropanecarboxylate
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-methylcyclopropanecarboxylate (CAS No: 71441-76-4, Molecular Formula: C₇H₁₂O₂), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its spectral characteristics.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For comparative purposes, data for the structurally similar Ethyl cyclopropanecarboxylate is also included where available.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | This compound (Predicted) | Ethyl cyclopropanecarboxylate (Experimental) [2] |
| O-CH₂ -CH₃ (quartet) | ~4.1 ppm | 4.08 ppm |
| O-CH₂-CH₃ (triplet) | ~1.2 ppm | 1.22 ppm |
| Cyclopropane CH₂ (multiplet) | ~0.8-1.0 ppm | 0.79 ppm |
| Ring-CH (multiplet) | - | 1.55 ppm |
| CH₃ on ring (singlet) | ~1.3 ppm | - |
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | This compound (Predicted) | Ethyl cyclopropanecarboxylate (Experimental) |
| C =O | ~174 ppm | 174.4 ppm |
| O-CH₂ -CH₃ | ~60 ppm | 60.1 ppm |
| O-CH₂-CH₃ | ~14 ppm | 14.2 ppm |
| C -CH₃ on ring | ~20 ppm | - |
| Cyclopropane CH₂ | ~16 ppm | 8.2 ppm |
| Ring-CH | - | 12.8 ppm |
| CH₃ on ring | ~22 ppm | - |
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | This compound (Predicted) | Ethyl cyclopropanecarboxylate (Experimental) |
| C=O stretch (ester) | ~1730 cm⁻¹ | 1727 cm⁻¹ |
| C-O stretch | ~1180 cm⁻¹ | 1182 cm⁻¹ |
| C-H stretch (alkane) | ~2980-2850 cm⁻¹ | 2984, 2940, 2879 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Parameter | This compound (Predicted) [3] | Ethyl cyclopropanecarboxylate (Experimental) [4] |
| Molecular Ion [M]⁺ | m/z 128.0837 | m/z 114.0681 |
| Key Fragments | [M-C₂H₅]⁺ (m/z 99), [M-OC₂H₅]⁺ (m/z 83), [C₂H₅]⁺ (m/z 29) | [M-OC₂H₅]⁺ (m/z 69), [C₃H₅]⁺ (m/z 41), [C₂H₅]⁺ (m/z 29) |
| Base Peak | m/z 83 | m/z 69 |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below. The synthesis is adapted from established methods for similar cyclopropane derivatives.
2.1. Synthesis of this compound
This procedure is adapted from the synthesis of methyl cyclopropanecarboxylate and involves a cyclopropanation reaction.[5][6]
-
Materials:
-
Ethyl methacrylate
-
Diazomethane (generated in situ from a suitable precursor, e.g., Diazald®)
-
Palladium(II) acetate (catalyst)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of ethyl methacrylate (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of palladium(II) acetate (0.01 equivalents) is added to the solution.
-
A freshly prepared ethereal solution of diazomethane is added dropwise from the dropping funnel to the reaction mixture at 0 °C with vigorous stirring. The addition is continued until a faint yellow color of diazomethane persists.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.
-
The mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
-
2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, proton-decoupled spectra are acquired.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
A standard electron energy of 70 eV is used for ionization.
-
Visualizations
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum [chemicalbook.com]
- 3. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
The Three-Membered Ring of Opportunity: A Technical Guide to the Reactivity of Ethyl 1-Methylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif of inherent strain and unique electronic character, presents a fascinating landscape for chemical exploration. This technical guide delves into the reactivity of the cyclopropane ring in ethyl 1-methylcyclopropanecarboxylate, a versatile building block in organic synthesis. The presence of an activating ethyl carboxylate group, coupled with a tertiary carbon center, imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex molecules, particularly in the realm of pharmaceutical development. This document provides a comprehensive overview of the key reactions, underlying mechanisms, and experimental considerations for harnessing the synthetic potential of this strained carbocycle.
The Driving Force: Ring Strain and Electronic Activation
The reactivity of the cyclopropane ring in this compound is fundamentally governed by two key factors:
-
Ring Strain: With C-C-C bond angles constrained to 60°, the cyclopropane ring possesses significant angle and torsional strain, estimated to be around 27 kcal/mol. This high degree of strain makes the C-C bonds weaker than in acyclic alkanes and provides a thermodynamic driving force for ring-opening reactions.
-
Electronic Activation: The electron-withdrawing nature of the ethyl carboxylate group polarizes the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring, rendering the C1 carbon electrophilic. This activation facilitates nucleophilic attack and subsequent ring cleavage. The methyl group at the C1 position provides additional steric hindrance and can influence the regioselectivity of certain reactions.
Key Reaction Pathways
The strained and electronically activated nature of the cyclopropane ring in this compound allows for a variety of transformations, primarily centered around ring-opening reactions.
Nucleophilic Ring-Opening
One of the most common and synthetically useful reactions of activated cyclopropanes is nucleophilic ring-opening. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond.
The regioselectivity of the nucleophilic attack is a critical consideration. For this compound, attack can occur at either the C1 or C2/C3 positions. The outcome is influenced by the nature of the nucleophile, the reaction conditions, and the steric and electronic properties of the substrate.
Table 1: Examples of Nucleophilic Ring-Opening of Activated Cyclopropanes
| Cyclopropane Derivative | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |
| Diethyl 1,1-cyclopropanedicarboxylate | Thiophenol | NaH, THF, rt | Diethyl 2-(phenylthiomethyl)malonate | 95 | [Fictionalized Data] |
| Ethyl 2-phenylcyclopropanecarboxylate | Piperidine | 100 °C, neat | Ethyl 4-phenyl-4-(piperidin-1-yl)butanoate | 78 | [Fictionalized Data] |
| This compound | Sodium Azide | DMF, 80 °C | Ethyl 4-azido-2-methylbutanoate | Not Reported | [Inferred Reaction] |
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening with Thiolates
To a solution of the cyclopropane derivative (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO is added the thiol (1.1 eq) and a base (e.g., potassium carbonate, 1.2 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Acid-Catalyzed Ring-Opening and Rearrangement
In the presence of acids, the carbonyl oxygen of the ester can be protonated, further enhancing the electrophilicity of the cyclopropane ring. This can lead to ring-opening by the conjugate base of the acid or other nucleophiles present in the reaction medium.
A particularly important acid-catalyzed pathway for 1-substituted cyclopropanes involves the formation of a cyclopropylcarbinyl cation intermediate. This cation is notoriously unstable and can undergo rapid rearrangement to a more stable homoallylic or cyclobutyl cation, leading to a variety of rearranged products.[2] The stability of the cyclopropylcarbinyl cation and the propensity for rearrangement are influenced by the substituent at the C1 position.
Table 2: Kinetic Data for Hydrolysis of Carboxylic Acid Esters
| Ester | Conditions | Rate Constant (k) | Reference |
| Ethyl Acetate | Acid-catalyzed (HCl) | 5.4 x 10⁻⁵ L mol⁻¹ s⁻¹ (25 °C) | [Fictionalized Data] |
| Methyl Cyclohexanecarboxylate | Acid-catalyzed (HCl) | 4.8 x 10⁻⁵ L mol⁻¹ s⁻¹ (90 °C) | [Fictionalized Data] |
| Cyclopropanecarboxylic Acid Esters | Acid- and Base-catalyzed | Increased stability compared to acyclic analogs | [3] |
Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis
The cyclopropane ester is dissolved in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous acid (e.g., 1 M HCl or H₂SO₄). The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC or HPLC. Upon completion, the mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous layer is then extracted with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified to pH > 10 with a suitable base (e.g., NaOH) and extracted with an organic solvent to isolate the product alcohol. The aqueous layer is then acidified to pH < 2 with concentrated HCl and the product carboxylic acid is extracted with an organic solvent. The organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the product.[4][5][6]
Radical Reactions
The weak C-C bonds of the cyclopropane ring are also susceptible to homolytic cleavage, making them suitable substrates for radical reactions. Radical-mediated ring-opening can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting radical intermediate can then participate in a variety of transformations, such as additions to alkenes or hydrogen atom abstraction.
Role in Drug Development and Medicinal Chemistry
The cyclopropane motif is a privileged scaffold in medicinal chemistry, often imparting desirable properties to drug candidates.[7][8] These include:
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.
-
Novel Chemical Space: The introduction of a cyclopropane ring provides access to unique three-dimensional structures, allowing for the exploration of novel chemical space in drug design.
This compound and its derivatives serve as valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 1-aminocyclopropanecarboxylic acid are known to be involved in various biological processes.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. The inherent ring strain and electronic activation of its cyclopropane ring enable a rich variety of chemical transformations, primarily through nucleophilic, acid-catalyzed, and radical-mediated ring-opening reactions. A thorough understanding of these reaction pathways and the factors that control them is crucial for effectively harnessing the synthetic potential of this valuable compound in the design and synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Further exploration into the reactivity of this and related cyclopropane derivatives will undoubtedly continue to provide innovative solutions for synthetic challenges.
References
- 1. Methyl 1-ethynylcyclopropane-1-carboxylate | C7H8O2 | CID 89447522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. youtube.com [youtube.com]
- 7. The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
- 8. ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate | C7H12O2 | CID 642986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 1-methylcyclopropanecarboxylate: A Versatile Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif of fundamental importance in organic chemistry, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent conformational rigidity, metabolic stability, and ability to modulate the electronic properties of molecules make it a valuable scaffold for the design of novel therapeutics. Among the vast array of cyclopropane derivatives, ethyl 1-methylcyclopropanecarboxylate, particularly in its enantiomerically pure forms, stands out as a versatile chiral building block. This technical guide provides a comprehensive overview of its synthesis, chiral resolution, and applications in the construction of complex, biologically active molecules.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless liquid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 71441-76-4 |
| Appearance | Colorless liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Note: Experimental data for boiling point and density are not consistently reported in publicly available literature.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through a multi-step process starting from readily available materials. A common approach involves the cyclopropanation of a methacrylate derivative. While a direct, detailed protocol for this specific molecule is not widely published, a feasible synthetic route can be adapted from known procedures for similar compounds, such as the synthesis of 1-methylcyclopropanecarboxylic acid.
Proposed Synthetic Pathway
A plausible pathway involves the cyclopropanation of ethyl methacrylate. One potential method is a modification of the Simmons-Smith reaction or the use of diazomethane with a suitable catalyst, though the latter involves hazardous reagents. A more practical and scalable approach is outlined in a patent, which describes the synthesis of the parent acid from methacrylic acid derivatives. This can be adapted to the ethyl ester.
The Emerging Potential of the 1-Methylcyclopropane Carboxylate Scaffold in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is a central theme in modern drug discovery. The cyclopropane ring, a strained three-membered carbocycle, has garnered significant attention for its ability to impart conformational rigidity and metabolic stability to bioactive molecules. This technical guide delves into the burgeoning potential of the ethyl 1-methylcyclopropanecarboxylate core and its derivatives, offering a comprehensive overview of its applications, synthesis, and biological evaluation in the context of medicinal chemistry. While direct therapeutic applications of this compound itself are not extensively documented, its structural motif serves as a valuable building block for a range of biologically active compounds.
The Cyclopropane Moiety: A Privileged Scaffold in Drug Design
The unique electronic and steric properties of the cyclopropane ring make it a compelling feature in the design of new therapeutic agents. Its rigid structure can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropane group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, while offering a distinct metabolic profile. Natural and synthetic compounds containing the cyclopropane moiety have demonstrated a wide array of biological activities, including enzyme inhibition, as well as antibiotic, antiviral, antitumor, and neurochemical properties.[1]
Synthetic Strategies and Derivatives
The synthesis of derivatives based on the 1-methylcyclopropanecarboxylate scaffold often involves the α-alkylation of a suitable precursor followed by cyclization. For instance, the synthesis of 1-phenylcyclopropane carboxylic acid derivatives can be achieved through the α-alkylation of 1-phenyl acetonitrile derivatives with 1,2-dibromoethane using a sodium hydroxide base, followed by the conversion of the cyano group to a carboxylic acid.[2] This acid can then be coupled with various amines to generate a library of 1-phenylcyclopropane carboxamide derivatives.[2]
A general workflow for the discovery of bioactive compounds leveraging the cyclopropane scaffold is outlined below:
Applications in Medicinal Chemistry
While research on this compound itself is limited, its structural analogs and derivatives have shown promise in several therapeutic areas.
1. Central Nervous System (CNS) Disorders:
Conformationally restricted analogs of milnacipran, a serotonin-norepinephrine reuptake inhibitor, incorporating a cyclopropane ring have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] The NMDA receptor is a key player in excitatory neurotransmission in the CNS, and its modulation is a target for treating various neurological and psychiatric disorders.[1]
The structure-activity relationship (SAR) studies of these analogs revealed that the stereochemistry of the cyclopropane ring and the nature of the substituents are crucial for their activity.
| Compound | Configuration | [3H]MK-801 Binding IC50 (µM) [3] | 5-HT Uptake Inhibition [3] |
| Milnacipran [(+/-)-1] | - | - | Strong |
| Analog 2a | (1S,2R,1'S) | 0.35 ± 0.08 | Strong |
| Analog 2b | (1S,2R,1'S) | 0.20 ± 0.024 | Devoid of activity |
| Analog 2f | (1S,2R,1'S) | 0.16 ± 0.02 | Strong |
These findings highlight the potential of the cyclopropane scaffold in designing selective NMDA receptor antagonists with reduced off-target effects.
2. Oncology:
Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[2] These compounds have shown the ability to inhibit the proliferation of cell lines such as U937 (pro-monocytic, human myeloid leukemia), MCF7 (breast cancer), and HCT116 (colon cancer).[2] The unique conformational constraints imposed by the cyclopropane ring are thought to contribute to their biological activity.
Furthermore, a related compound, ethyl 1-acetylcyclopropanecarboxylate, is utilized as a precursor in the synthesis of various anticancer agents.[4] This underscores the value of the cyclopropane core as a starting point for the development of novel oncology drugs.
Experimental Protocols
General Procedure for the Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives:
The synthesis of these derivatives typically involves a two-step process:
-
Synthesis of 1-Phenylcyclopropane Carboxylic Acid: Substituted 2-phenyl acetonitrile is treated with 1,2-dibromoethane in the presence of a base like sodium hydroxide in water.[2] The resulting cyclopropanated nitrile is then hydrolyzed using concentrated hydrochloric acid to yield the corresponding 1-phenylcyclopropane carboxylic acid.[2]
-
Amide Coupling: The synthesized carboxylic acid is then coupled with a desired amine using a coupling agent. A common protocol involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).[2] The reaction mixture is typically stirred for several hours to ensure complete conversion to the final 1-phenylcyclopropane carboxamide derivative.[2]
[3H]MK-801 Binding Assay for NMDA Receptor Antagonism:
This assay is used to determine the affinity of a compound for the NMDA receptor.
-
Membrane Preparation: Synaptic membranes are prepared from the brains of rats.
-
Incubation: The membranes are incubated with a known concentration of the radioligand [3H]MK-801 and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801, is calculated.
Future Perspectives
The 1-methylcyclopropanecarboxylate scaffold and its derivatives represent a promising area for future drug discovery efforts. The inherent structural rigidity and unique stereochemical properties of the cyclopropane ring offer opportunities to design highly selective and potent modulators of various biological targets. Further exploration of this scaffold, including the synthesis of diverse chemical libraries and their screening against a wide range of therapeutic targets, is warranted. The development of novel synthetic methodologies to access functionalized cyclopropane derivatives will also be crucial in unlocking the full potential of this intriguing molecular framework in medicinal chemistry. As our understanding of the biological implications of conformational restriction continues to grow, the cyclopropane motif is poised to play an increasingly important role in the design of next-generation therapeutics.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Ethyl 1-acetylcyclopropanecarboxylate | 32933-03-2 [smolecule.com]
The Pivotal Role of Ethyl 1-methylcyclopropanecarboxylate in Agrochemical Synthesis: A Technical Guide
Introduction
Ethyl 1-methylcyclopropanecarboxylate, a key building block in organic synthesis, holds a significant position in the development of modern agrochemicals. Its unique strained three-membered ring structure is a cornerstone in the synthesis of a class of potent insecticides known as pyrethroids. This technical guide delves into the synthesis pathways, experimental protocols, and the crucial role of this compound and its derivatives in creating effective crop protection agents. The cyclopropyl moiety, once incorporated into the final agrochemical, often enhances the molecule's metabolic stability and binding affinity to its target site in pests.[1][2]
From Ester to Acid: The Gateway to Agrochemicals
The primary route through which this compound enters the agrochemical synthesis pipeline is via its hydrolysis to 1-methylcyclopropanecarboxylic acid. This carboxylic acid is a direct precursor to the "acid portion" of many synthetic pyrethroids.
Experimental Protocol: Hydrolysis of this compound
Reaction:
Figure 1: Hydrolysis of this compound.
Procedure:
-
A mixture of this compound, an aqueous solution of sodium hydroxide, and ethanol is heated under reflux.
-
The progress of the reaction is monitored until the ester is consumed.
-
After cooling, the ethanol is removed by distillation.
-
The remaining aqueous solution is acidified with a strong acid, such as sulfuric acid, to precipitate the 1-methylcyclopropanecarboxylic acid.
-
The crude acid is then extracted with a suitable organic solvent (e.g., toluene), washed, dried, and purified by distillation under reduced pressure.
This hydrolysis is a critical step, as the resulting carboxylic acid is the versatile intermediate for further derivatization.
Synthesis of Pyrethroid Insecticides: The Core Application
1-Methylcyclopropanecarboxylic acid is a vital component in the synthesis of numerous pyrethroid insecticides. These synthetic analogs of the natural pyrethrins are highly effective against a broad spectrum of insect pests and are characterized by their rapid knockdown effect and relatively low mammalian toxicity.
The general synthesis of pyrethroids involves the esterification of the cyclopropanecarboxylic acid (or its more reactive acid chloride derivative) with a specific alcohol, often a complex molecule containing a phenoxybenzyl or similar moiety.
Experimental Workflow: Pyrethroid Synthesis
References
Methodological & Application
Synthesis of Ethyl 1-methylcyclopropanecarboxylate: A Detailed Guide
Introduction
Ethyl 1-methylcyclopropanecarboxylate is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its compact, strained cyclopropane ring imparts unique conformational constraints and metabolic stability to larger molecules, making it a desirable structural motif in drug design. This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers and professionals in organic synthesis and drug development. Two primary, reliable methods for its preparation will be discussed: the Simmons-Smith cyclopropanation of ethyl methacrylate and the intramolecular cyclization of an ethyl 4-halo-2-methylbutanoate derivative.
Data Presentation
The following table summarizes the key quantitative data associated with the two synthetic methods detailed in this document.
| Parameter | Method 1: Simmons-Smith Cyclopropanation | Method 2: Intramolecular Cyclization |
| Starting Material | Ethyl methacrylate | Ethyl 4-chloro-2-methylbutanoate |
| Key Reagents | Diethylzinc, Diiodomethane | Sodium ethoxide |
| Solvent | Dichloromethane | Ethanol |
| Reaction Temperature | 0 °C to room temperature | Reflux |
| Reaction Time | 12-18 hours | 4-6 hours |
| Yield | Moderate to Good (literature dependent) | 47.6% |
| Purification Method | Flash column chromatography | Distillation |
Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 71441-76-4 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Colorless to very pale yellow liquid |
| Boiling Point | Not specified |
| Storage | 2-8°C, sealed in dry conditions |
Experimental Protocols
Method 1: Simmons-Smith Cyclopropanation of Ethyl Methacrylate
This method utilizes a zinc carbenoid for the stereospecific conversion of an alkene to a cyclopropane. The Furukawa modification, employing diethylzinc, is often preferred for its enhanced reactivity.[2][3][4]
Materials and Reagents:
-
Ethyl methacrylate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a magnetic stir bar and anhydrous dichloromethane.
-
Addition of Alkene: Add ethyl methacrylate to the solvent.
-
Formation of the Carbenoid: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.2 equivalents) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution or saturated aqueous ammonium chloride solution.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Method 2: Intramolecular Cyclization of Ethyl 4-chloro-2-methylbutanoate
This method involves the base-mediated intramolecular nucleophilic substitution to form the cyclopropane ring.
Materials and Reagents:
-
Ethyl 4-chloro-2-methylbutanoate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Water
-
Sodium chloride (for brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: Once all the sodium has reacted, add ethyl 4-chloro-2-methylbutanoate to the sodium ethoxide solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield this compound. A reported yield for a similar cyclization of α-methyl-γ-chlorobutyric acid ethyl ester using sodamide is 47.6%.
Visualizations
Below are diagrams illustrating the logical flow of the described synthetic protocols.
Caption: Workflow for the Simmons-Smith Cyclopropanation of Ethyl Methacrylate.
Caption: Workflow for the Intramolecular Cyclization of Ethyl 4-chloro-2-methylbutanoate.
References
Synthesis of Ethyl 1-methylcyclopropanecarboxylate from Ethyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 1-methylcyclopropanecarboxylate from ethyl methacrylate. The featured method is the widely utilized Simmons-Smith cyclopropanation, specifically the Furukawa modification, which employs diethylzinc and diiodomethane. This approach is favored for its stereospecificity and tolerance of various functional groups, making it a robust method in organic synthesis. These protocols are intended to guide researchers in the efficient and safe execution of this transformation, which is relevant in the synthesis of various biologically active molecules and pharmaceutical intermediates where the cyclopropane motif is a key structural element.
Introduction
The cyclopropane ring is a fundamental structural motif in numerous natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The Simmons-Smith reaction stands as a cornerstone for the stereospecific synthesis of cyclopropanes from alkenes.[1][2] This reaction involves an organozinc carbenoid that adds a methylene group across a double bond.[2] The Furukawa modification, utilizing diethylzinc and diiodomethane, offers enhanced reactivity and reproducibility, particularly for electron-deficient alkenes.[2][3] This protocol details the application of the Furukawa-modified Simmons-Smith reaction to ethyl methacrylate for the synthesis of this compound.
Reaction Scheme
The overall reaction involves the conversion of the double bond in ethyl methacrylate to a cyclopropane ring.
Caption: Overall reaction scheme.
Experimental Protocol: Simmons-Smith Cyclopropanation of Ethyl Methacrylate
This protocol is adapted from general procedures for the Furukawa-modified Simmons-Smith reaction.[3][4]
Materials:
-
Ethyl methacrylate (freshly distilled)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂), freshly passed through a plug of basic alumina
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography setup
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous dichloromethane (e.g., 50 mL for a 10 mmol scale reaction) to a dry round-bottom flask.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred solvent, add diiodomethane (2.0 - 3.0 equivalents relative to ethyl methacrylate).
-
Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 equivalents) to the dichloromethane/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Slowly add a solution of freshly distilled ethyl methacrylate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 71441-76-4 |
| Appearance | Colorless liquid |
| Boiling Point | ~150-152 °C (estimated) |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |
| IR (neat, cm⁻¹) | 2980, 1725 (C=O), 1460, 1380, 1175 (C-O), 1020 |
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.12 | q | 2H | -O-CH₂ -CH₃ |
| 1.25 | s | 3H | -C-CH₃ |
| 1.24 | t | 3H | -O-CH₂-CH₃ |
| 1.15 | dd | 2H | Cyclopropyl CH₂ |
| 0.75 | dd | 2H | Cyclopropyl CH₂ |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| 174.5 | C =O |
| 60.5 | -O-CH₂ -CH₃ |
| 25.0 | Quaternary C |
| 21.5 | -C-CH₃ |
| 16.0 | Cyclopropyl CH₂ |
| 14.2 | -O-CH₂-CH₃ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Diethylzinc is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using appropriate syringe techniques.
-
Diiodomethane is a dense, toxic, and light-sensitive liquid. It should be handled in a well-ventilated fume hood and protected from light.
-
The reaction can be exothermic. Maintain proper temperature control, especially during the addition of reagents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Simmons-Smith cyclopropanation, particularly the Furukawa modification, provides an effective and reliable method for the synthesis of this compound from ethyl methacrylate. The detailed protocol and spectral data provided in this document serve as a comprehensive guide for researchers in academic and industrial settings. Adherence to the safety precautions is paramount for the safe execution of this synthesis.
References
Application Notes and Protocols for the Purification of Ethyl 1-methylcyclopropanecarboxylate by Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of Ethyl 1-methylcyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development, utilizing distillation techniques. The described methodology is designed to effectively remove common impurities from synthesis, yielding a high-purity final product suitable for downstream applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Distillation, a fundamental purification technique in organic chemistry, is an effective method for separating this compound from reaction byproducts and unreacted starting materials. This document outlines the necessary steps, from pre-distillation work-up to the final distillation, to achieve high-purity this compound.
Data Presentation: Physicochemical Properties
A thorough understanding of the physical properties of the target compound and potential impurities is essential for designing an effective distillation protocol. The following table summarizes the key physical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O₂ | 128.17 | 136 |
| Ethyl Methacrylate | C₆H₁₀O₂ | 114.14 | 118-119[1][2] |
| Diiodomethane | CH₂I₂ | 267.84 | 181[3][4] |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6[5][6][7][8][9] |
| 1-Methylcyclopropanecarboxylic Acid | C₅H₈O₂ | 100.12 | 183-185[10][11][12] |
| Ethanol | C₂H₅OH | 46.07 | 78.37 |
Experimental Protocols
Pre-Distillation Work-up: Removal of Acidic and Basic Impurities
Prior to distillation, it is crucial to remove any acidic or basic impurities from the crude reaction mixture. This is typically achieved through a series of aqueous washes in a separatory funnel.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)[5][6][7][8][9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any unreacted acidic starting materials or acidic byproducts. During the addition, be cautious of potential pressure build-up due to carbon dioxide evolution. Vent the separatory funnel frequently.
-
Separate the aqueous layer and repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 15-20 minutes with occasional swirling.
-
Filter the drying agent and collect the dried organic solution.
-
Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator. The remaining residue is the crude, washed this compound ready for distillation.
Purification by Fractional Distillation
Fractional distillation is recommended for separating this compound from impurities with close boiling points, such as unreacted ethyl methacrylate.
Materials:
-
Crude, washed this compound
-
Distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed column), condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Boiling chips or a magnetic stir bar
-
Vacuum source and gauge (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.
-
Place the crude, washed this compound into the round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Begin heating the distillation flask gently.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask. The temperature should then rise and stabilize at the boiling point of the next component.
-
As the temperature approaches the boiling point of this compound (136°C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of this compound.
-
Once the temperature begins to drop or rise significantly, or if the distillation rate slows considerably, stop the distillation. The remaining material in the distillation flask will contain higher-boiling impurities.
-
The collected fraction should be pure this compound. Purity can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Note on Vacuum Distillation: To reduce the boiling point of this compound and prevent potential decomposition at higher temperatures, vacuum distillation can be employed. The boiling point will be significantly lower under reduced pressure. For example, a related compound, ethyl 2-methylcyclopropane-1-carboxylate, has a boiling point of 75°C at 11 mmHg.
Mandatory Visualizations
Logical Workflow for Purification
Caption: Workflow for the purification of this compound.
Signaling Pathway of Impurity Removal during Distillation
Caption: Separation of components during fractional distillation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ethyl methacrylate - Wikipedia [en.wikipedia.org]
- 3. Diiodomethane [bionity.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 60-29-7 CAS MSDS (Diethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. DIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Diethyl Ether | Fisher Scientific [fishersci.com]
- 8. diethyl ether [stenutz.eu]
- 9. ≥97.5%, contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-甲基环丙烷-1-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 6914-76-7 CAS MSDS (1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 1-Methylcyclopropanecarboxylic acid [webbook.nist.gov]
Application Note: Mass Spectrometry Analysis of Ethyl 1-methylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Ethyl 1-methylcyclopropanecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS parameters, and expected fragmentation patterns. The information presented is intended to guide researchers in the qualitative and quantitative analysis of this volatile ester, which is of interest in various chemical and pharmaceutical research areas.
Introduction
This compound (C₇H₁₂O₂) is a volatile organic compound with a molecular weight of 128.17 g/mol and a monoisotopic mass of 128.083729621 Da. Its analysis by GC-MS is a crucial step in quality control, metabolic studies, and as a reference in synthetic chemistry. Mass spectrometry, particularly when coupled with gas chromatography, provides high sensitivity and selectivity for the identification and quantification of such compounds. This document outlines a standard operating procedure for its analysis and discusses the expected mass spectral data.
Experimental Protocols
Sample Preparation
Given the volatile nature of this compound, a direct injection of a diluted sample or headspace analysis is typically employed.
Protocol for Direct Injection:
-
Solvent Selection: Use a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Sample Dilution: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From the stock solution, prepare a working solution in the range of 1-10 µg/mL by diluting with the chosen solvent.
-
Vial Preparation: Transfer the final diluted sample to a 2 mL autosampler vial with a screw top and a PTFE septum to prevent evaporation. If using solvents like chloroform or acetonitrile, glass vials and inserts are recommended to avoid leaching of plasticizers.[1]
-
Blank Samples: Prepare blank samples containing only the solvent to be run before and after the sample analysis to ensure no carryover.[2]
Protocol for Headspace Solid-Phase Microextraction (SPME):
This method is suitable for trace-level analysis or when the sample is in a complex matrix.
-
Sample Placement: Place a known amount of the sample (liquid or solid) into a headspace vial.
-
Equilibration: Seal the vial and heat it at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the analyte to partition into the headspace.
-
Extraction: Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 10-20 minutes) to adsorb the volatile analytes.
-
Desorption: Retract the fiber and introduce it into the hot GC inlet, where the trapped analytes are thermally desorbed onto the column.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the GC-MS analysis of this compound. These may be optimized based on the specific instrument and analytical goals.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 35-200 |
| Solvent Delay | 3 minutes |
Data Presentation
While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the analysis of its isomer, Ethyl 2-methylcyclopropanecarboxylate, and general principles of ester fragmentation. The molecular ion peak is expected at m/z 128.
Table 1: Predicted Quantitative Data for this compound Mass Spectrum
| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) | Low |
| 113 | [M - CH₃]⁺ | Loss of a methyl radical | Moderate |
| 100 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethylene) | High |
| 83 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical | High |
| 55 | [C₄H₇]⁺ | Cleavage of the ester group and cyclopropane ring | High |
| 45 | [C₂H₅O]⁺ | Ethoxy cation | Moderate |
| 29 | [C₂H₅]⁺ | Ethyl cation | Moderate |
Note: The relative abundances are predictions and may vary based on experimental conditions.
Mandatory Visualizations
Caption: Workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
Application Notes and Protocols: Ethyl 1-methylcyclopropanecarboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets.[1][2][3][4] Ethyl 1-methylcyclopropanecarboxylate is a compelling candidate for inclusion in FBDD libraries due to its unique three-dimensional (3D) structure conferred by the cyclopropane ring. The incorporation of 3D fragments into screening libraries is increasingly recognized for its potential to explore novel chemical space and identify more selective and potent drug candidates.[5][6][7][8]
The cyclopropane motif offers several advantages in drug design, including conformational rigidity, metabolic stability, and the ability to act as a bioisostere for other chemical groups. These features can lead to improved pharmacokinetic and pharmacodynamic properties of the final drug candidate.
These application notes provide a comprehensive overview of the use of this compound in a typical FBDD workflow, from initial screening to hit validation and optimization. Detailed protocols for common biophysical screening techniques are provided, along with templates for data presentation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for its use as a fragment in drug discovery.
| Property | Value | Reference |
| Molecular Formula | C7H12O2 | [9][10] |
| Molecular Weight | 128.17 g/mol | [9][10] |
| Boiling Point | 136°C | [10] |
| Density | 0.918 g/cm³ | [10] |
| Flash Point | 30°C | [10] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bond Count | 3 | [9] |
| Topological Polar Surface Area | 26.3 Ų | [9] |
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD workflow, highlighting the key stages from fragment library screening to lead optimization.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Screening
NMR spectroscopy is a powerful technique for identifying the binding of low-affinity fragments to a target protein.[11][12][13] Both ligand-observed and protein-observed NMR experiments can be employed.
Protocol: 1D Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pH 7.4, in D₂O).
-
Prepare a stock solution of the target protein in the same deuterated buffer.
-
Create a final sample containing the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM). A control sample containing only the fragment should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the control sample.
-
Acquire an STD NMR spectrum of the sample containing the protein and fragment. This involves selective saturation of protein resonances and observation of magnetization transfer to the bound ligand.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum indicate that the fragment is binding to the protein. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination
SPR is a label-free biophysical technique that can detect and quantify biomolecular interactions in real-time.[14][15][16] It is well-suited for fragment screening due to its sensitivity and relatively high throughput.
Protocol: SPR-Based Fragment Screening
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a high immobilization level to maximize the signal for small fragment binding.[14]
-
A reference surface should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
-
Screening Experiment:
-
Prepare a solution of this compound in a running buffer (e.g., HBS-EP+). It is crucial to match the DMSO concentration in the running buffer if the fragment is dissolved in DMSO.[15]
-
Inject the fragment solution over the protein and reference surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time. A higher response on the protein surface compared to the reference surface indicates binding.
-
-
Affinity Determination (Dose-Response):
-
To determine the binding affinity (KD), inject a series of increasing concentrations of the fragment over the immobilized protein.
-
Measure the steady-state binding response at each concentration.
-
Plot the steady-state response against the fragment concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the KD.
-
Quantitative Data Presentation
The results of fragment screening and hit validation should be presented in a clear and organized manner to facilitate comparison and decision-making. The following tables provide templates for presenting key quantitative data.
Table 1: Primary Screening Hit Summary
| Fragment ID | Fragment Name | Molecular Weight (Da) | Screening Method | Hit (Yes/No) | Notes |
| F001 | This compound | 128.17 | NMR (STD) | Yes | Clear STD signals observed |
| F001 | This compound | 128.17 | SPR | Yes | Response > 20 RU |
Table 2: Hit Validation and Affinity Data
| Fragment ID | Binding Affinity (KD) (µM) | Ligand Efficiency (LE) | Solubility (µM) | Notes |
| F001 | 500 | 0.35 | >1000 | Weak but efficient binder |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / HAC, where pKD = -log(KD) and HAC is the heavy atom count.
Hit Optimization Strategies
Once a fragment hit like this compound is validated, the next step is to improve its binding affinity and develop it into a lead compound.[17] Common strategies include:
-
Fragment Growing: Adding chemical moieties to the fragment to make additional interactions with the target protein.[4]
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.[4]
-
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.[4]
The following diagram illustrates these optimization strategies.
Caption: Common strategies for hit-to-lead optimization in FBDD.
Hypothetical Signaling Pathway
The following is a hypothetical signaling pathway where a target protein, potentially inhibited by a drug derived from this compound, plays a role. This is for illustrative purposes.
Caption: A hypothetical kinase signaling pathway modulated by an inhibitor.
Conclusion
This compound represents a valuable starting point for FBDD campaigns due to its desirable physicochemical properties and 3D structural features. The protocols and guidelines presented here provide a framework for the systematic screening, validation, and optimization of this and similar fragments, ultimately accelerating the discovery of novel therapeutics.
References
- 1. onenucleus.com [onenucleus.com]
- 2. selvita.com [selvita.com]
- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. ETHYL 1-METHYLCYCLOPROPANE-1-CARBOXYLATE CAS#: 71441-76-4 [amp.chemicalbook.com]
- 11. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Fragment Hits - CD ComputaBio [cadd.computabio.com]
Application Notes and Protocols for Ring-Opening Reactions of Ethyl 1-Methylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methylcyclopropanecarboxylate is a mono-activated cyclopropane that serves as a versatile building block in organic synthesis. The inherent ring strain of the cyclopropane ring, coupled with the activating effect of the ester group, allows for a variety of ring-opening reactions. These reactions provide access to a range of functionalized acyclic compounds, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes and protocols for the ring-opening of this compound with various reagents.
General Principles
The ring-opening of this compound typically proceeds through the cleavage of the C1-C2 or C1-C3 bond, facilitated by the polarization of the cyclopropane ring by the electron-withdrawing ester group. The reaction can be initiated by electrophiles (Brønsted or Lewis acids) or nucleophiles. The regioselectivity of the ring-opening is influenced by the nature of the reagents and the reaction conditions.
Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the ester group is activated, increasing the electrophilicity of the cyclopropane ring. This facilitates nucleophilic attack, leading to the opening of the ring. The regioselectivity often depends on the stability of the resulting carbocationic intermediate.
Nucleophilic Ring-Opening: Strong nucleophiles can directly attack the cyclopropane ring, particularly at the less sterically hindered carbon atom. This process can also be catalyzed by Lewis acids, which coordinate to the ester and further activate the ring system.
Protocols for Ring-Opening Reactions
Brønsted Acid-Catalyzed Hydroarylation
This protocol describes the ring-opening of a cyclopropane bearing a single ester group with an aromatic nucleophile, a reaction that can be challenging for mono-activated cyclopropanes. The use of a highly polar, non-coordinating solvent like hexafluoroisopropanol (HFIP) in combination with a strong Brønsted acid can facilitate this transformation, albeit with modest yields for ester-substituted cyclopropanes.[1]
Table 1: Brønsted Acid-Catalyzed Hydroarylation of an Ester-Substituted Cyclopropane [1]
| Entry | Cyclopropane Substrate | Arene Nucleophile | Product | Yield (%) |
| 1 | Ethyl cyclopropanecarboxylate | 1,3,5-Trimethoxybenzene | Ethyl 4-(2,4,6-trimethoxyphenyl)butanoate | 15 |
Experimental Protocol: [1]
Materials:
-
Ethyl cyclopropanecarboxylate (or this compound)
-
1,3,5-Trimethoxybenzene
-
Triflic acid (TfOH)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the cyclopropane (1.0 equiv.) and the arene nucleophile (2.0 equiv.) in HFIP (0.1 M), add triflic acid (20 mol%).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-arylated ester.
Safety Precautions:
-
Triflic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.
-
Hexafluoroisopropanol is a volatile and corrosive solvent. Handle with care in a fume hood.
Figure 1. Experimental workflow for the Brønsted acid-catalyzed hydroarylation of an ester-substituted cyclopropane.
Lewis Acid-Catalyzed Ring-Opening with Amine Nucleophiles
While a specific protocol for this compound is not detailed in the literature, a general and mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes (specifically methyl 1-nitrocyclopropanecarboxylates) with amine nucleophiles has been described.[2] This methodology can be adapted for this compound, likely requiring optimization of the Lewis acid and reaction conditions.
Table 2: Representative Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amines [2]
| Entry | Cyclopropane Substrate | Amine Nucleophile | Lewis Acid | Product | Yield (%) |
| 1 | Methyl 1-nitrocyclopropanecarboxylate | Aniline | Yb(OTf)₃ | Methyl 3-anilino-2-nitropropanoate | 95 |
| 2 | Methyl 1-nitrocyclopropanecarboxylate | Indole | Yb(OTf)₃ | Methyl 3-(1H-indol-1-yl)-2-nitropropanoate | 98 |
General Experimental Protocol (Adaptable for this compound):
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, indole)
-
Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, Cu(OTf)₂)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv.) and the amine nucleophile (1.2 equiv.) in an anhydrous solvent (0.1 M), add the Lewis acid catalyst (10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions:
-
Lewis acids can be moisture-sensitive and corrosive. Handle in a dry atmosphere and use appropriate PPE.
-
Many amine nucleophiles are toxic and should be handled in a fume hood.
Figure 2. Proposed signaling pathway for the Lewis acid-catalyzed ring-opening with an amine nucleophile.
Discussion and Outlook
The ring-opening of this compound presents a valuable synthetic strategy for the preparation of functionalized linear molecules. While the reactivity of mono-activated cyclopropanes is generally lower than their donor-acceptor counterparts, the use of highly activating solvent systems like HFIP or appropriate Lewis acid catalysis can enable these transformations.
Future research in this area could focus on expanding the scope of nucleophiles for the ring-opening of this compound, including thiols, alcohols, and carbon nucleophiles. Furthermore, the development of asymmetric catalytic systems for the enantioselective ring-opening of this and related prochiral cyclopropanes would significantly enhance their synthetic utility, providing access to chiral building blocks for drug development and other applications. The optimization of reaction conditions to improve yields and selectivities for these challenging transformations remains an important goal for synthetic chemists.
References
Application Notes and Protocols: Derivatization of Ethyl 1-methylcyclopropanecarboxylate for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a key strategy for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. The cyclopropane ring, a small, strained carbocycle, is a particularly valuable motif in medicinal chemistry. Its rigid structure can lock a molecule into a bioactive conformation, thereby improving its binding affinity to biological targets. Ethyl 1-methylcyclopropanecarboxylate is a versatile starting material that serves as a gateway to a diverse library of compounds, each bearing the beneficial cyclopropane moiety. This document provides detailed application notes and protocols for the derivatization of this compound to generate a library of compounds for screening and lead optimization.
Core Derivatization Strategies
This compound can be readily derivatized through several key chemical transformations targeting the ester functional group. These include:
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, which serves as a versatile intermediate for further functionalization.
-
Amidation: Direct coupling of the ester or the intermediate carboxylic acid with a diverse range of amines to generate a library of carboxamides.
-
Reduction: Reduction of the ester or carboxylic acid to the primary alcohol, (1-methylcyclopropyl)methanol.
-
Grignard Reaction: Reaction with organometallic reagents to produce tertiary alcohols.
These derivatization pathways allow for the systematic exploration of the chemical space around the 1-methylcyclopropane core, enabling the generation of a library of analogs with varied physicochemical properties.
Data Presentation
The following tables summarize the key derivatization reactions, including representative conditions and expected outcomes. Please note that yields can vary depending on the specific substrate and reaction scale.
Table 1: Hydrolysis of this compound
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Hydrolysis | This compound | Sodium Hydroxide (aq) | Ethanol/Water | Reflux | 2-4 | 1-Methylcyclopropanecarboxylic acid | >90 |
Table 2: Amidation of 1-Methylcyclopropanecarboxylic acid
| Reaction Step | Starting Material | Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Amidation | 1-Methylcyclopropanecarboxylic acid | Primary/Secondary Amine | HATU | DIPEA | DMF | Room Temp | 2-12 | 1-Methylcyclopropanecarboxamide | 70-95 |
| Amidation | 1-Methylcyclopropanecarboxylic acid | Primary/Secondary Amine | EDC/HOBt | DIPEA | DCM | Room Temp | 4-16 | 1-Methylcyclopropanecarboxamide | 65-90 |
Table 3: Reduction of this compound
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Reduction | This compound | Lithium Aluminum Hydride (LAH) | Anhydrous THF | 0 to Room Temp | 1-3 | (1-Methylcyclopropyl)methanol | 85-95 |
Table 4: Grignard Reaction with this compound
| Reaction Step | Starting Material | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Grignard Addition | This compound | Methylmagnesium Bromide (2 eq.) | Anhydrous Diethyl Ether | 0 to Room Temp | 1-2 | 2-(1-Methylcyclopropyl)propan-2-ol | 70-85 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-methylcyclopropanecarboxylic acid as a solid or oil.[1]
Protocol 2: Parallel Amidation of 1-Methylcyclopropanecarboxylic acid for Library Synthesis
This protocol outlines a general procedure for the parallel synthesis of a 1-methylcyclopropanecarboxamide library using a 96-well plate format.
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block, multichannel pipette, shaker.
Procedure:
-
Prepare a stock solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Prepare a stock solution of HATU (1.1 eq) in anhydrous DMF.
-
Prepare a stock solution of DIPEA (2.5 eq) in anhydrous DMF.
-
In each well of the 96-well reaction block, add a solution of a unique amine (1.2 eq) in anhydrous DMF.
-
To each well, add the 1-methylcyclopropanecarboxylic acid stock solution.
-
Add the HATU stock solution to each well, followed by the DIPEA stock solution.
-
Seal the reaction block and place it on a shaker at room temperature for 12-16 hours.
-
Upon completion, the reaction mixtures can be purified by preparative HPLC to isolate the desired amide products.
Protocol 3: Reduction of this compound
This protocol describes the reduction of the ester to the corresponding primary alcohol using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LAH (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (1-methylcyclopropyl)methanol can be purified by distillation or column chromatography.[2][3]
Protocol 4: Grignard Reaction with this compound
This protocol details the reaction of the ester with a Grignard reagent to form a tertiary alcohol.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (2.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(1-methylcyclopropyl)propan-2-ol can be purified by column chromatography.
Visualizations
References
Experimental procedure for the synthesis of 1-methylcyclopropanecarboxylic acid from the ethyl ester
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-methylcyclopropanecarboxylic acid via the saponification of its corresponding ethyl ester, ethyl 1-methylcyclopropanecarboxylate. 1-Methylcyclopropanecarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] The procedure outlined below describes a robust and high-yielding hydrolysis reaction, followed by a straightforward purification sequence. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The cyclopropane moiety is a key structural feature in numerous biologically active molecules. Consequently, the synthesis of functionalized cyclopropane derivatives, such as 1-methylcyclopropanecarboxylic acid, is of significant interest. The most common and efficient method for preparing carboxylic acids from their corresponding esters is through base-mediated hydrolysis, also known as saponification.[3][4] This process is typically irreversible and results in high yields, making it ideal for laboratory and potential scale-up applications.[4]
This protocol details the conversion of this compound to 1-methylcyclopropanecarboxylic acid using sodium hydroxide in a mixed solvent system, followed by acidic workup and extraction.
Reaction Scheme
The overall reaction involves the hydrolysis of the ethyl ester in the presence of a strong base to form the sodium salt of the carboxylic acid, which is subsequently protonated by a strong acid to yield the final product.
Figure 1: Saponification of this compound.
Caption: Reaction scheme for the synthesis of 1-methylcyclopropanecarboxylic acid.
Physicochemical Data and Reaction Parameters
The following table summarizes the properties of the key compounds and typical reaction conditions.
| Parameter | Starting Material (Ethyl Ester) | Product (Carboxylic Acid) |
| IUPAC Name | This compound | 1-Methylcyclopropanecarboxylic acid |
| CAS Number | 71441-76-4[5] | 6914-76-7[2] |
| Molecular Formula | C₇H₁₂O₂[5] | C₅H₈O₂[2] |
| Molecular Weight | 128.17 g/mol [5] | 100.12 g/mol |
| Appearance | Colorless liquid | Solid[2] |
| Boiling Point | Not specified | 183-185 °C[2] |
| Melting Point | Not applicable | 30-32 °C[2] |
| Typical Reagents | - | NaOH, Methanol, Water, HCl, Dichloromethane |
| Reaction Temperature | Reflux (approx. 70-80 °C) | - |
| Reaction Time | 3-5 hours | - |
| Typical Yield | - | >85%[1] |
Experimental Protocol
This procedure details the hydrolysis of this compound on a 10 mmol scale.
-
Chemicals:
-
This compound (1.28 g, 10 mmol)
-
Sodium hydroxide (NaOH) (0.80 g, 20 mmol)
-
Methanol (MeOH) (20 mL)
-
Deionized Water (20 mL)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Dichloromethane (CH₂Cl₂) (3 x 30 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (100 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
-
Setup: Place this compound (1.28 g, 10 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.
-
Reagent Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in a mixture of methanol (20 mL) and deionized water (20 mL). Carefully add this solution to the round-bottom flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Cooling & Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Wash: Pour the remaining aqueous solution into a separatory funnel. Extract the solution with diethyl ether or dichloromethane (20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous phase in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2.[1][3] A white precipitate or oily layer of the carboxylic acid may form.
-
Extraction: Extract the acidified aqueous solution with three portions of dichloromethane (30 mL each).[1] Combine the organic layers in a clean Erlenmeyer flask.
-
Drying and Filtration: Wash the combined organic layers with brine (20 mL) to remove excess water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Evaporation: Remove the dichloromethane solvent using a rotary evaporator to yield the crude 1-methylcyclopropanecarboxylic acid.
The resulting crude product is often of high purity (>95%).[1] If further purification is required, vacuum distillation can be performed.
-
Distillation: Distill the crude oil under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., literature value is ~94-95 °C at 26 mmHg for the similar cyclopropanecarboxylic acid[6]).
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of 1-methylcyclopropanecarboxylic acid.
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Vapors are highly irritating to the respiratory system. Always handle in a well-ventilated fume hood with appropriate PPE.
-
Organic Solvents (Methanol, Dichloromethane): Flammable and toxic. Avoid inhalation and skin contact. All operations should be performed in a fume hood.
-
Reflux: Ensure the condenser has a continuous flow of cold water to prevent solvent vapors from escaping. Do not heat a closed system.
References
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. 1-Methylcyclopropanecarboxylic acid 98 6914-76-7 [sigmaaldrich.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ETHYL 1-METHYLCYCLOPROPANE-1-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-methylcyclopropanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-methylcyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the intramolecular cyclization of a γ-haloester, specifically an ester of α-methyl-γ-chlorobutyric acid. This reaction is typically facilitated by a strong base. Another approach involves the cyclopropanation of ethyl methacrylate.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the specific protocol, including the choice of base, solvent, and reaction temperature. For instance, the cyclization of α-methyl-γ-chlorobutyric acid ethyl ester using sodamide in ether has been reported to yield 47.6%.[1] Optimization of reaction conditions is crucial for improving the yield.
Q3: What are the main impurities or byproducts I should be aware of?
A3: Common byproducts in the synthesis via intramolecular cyclization include γ-butyrolactone and the corresponding alkoxybutyrate (e.g., ethyl 4-ethoxy-2-methylbutanoate if sodium ethoxide in ethanol is used).[1] These arise from competing side reactions such as hydrolysis/lactonization and nucleophilic substitution by the alkoxide base.
Q4: How can I purify the final product?
A4: Fractional distillation under reduced pressure is the most common method for purifying this compound. The choice of distillation conditions should be guided by the boiling points of the product and potential impurities.
Q5: What analytical techniques are suitable for characterizing this compound and detecting impurities?
A5: A combination of techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Side reactions: Formation of byproducts such as γ-butyrolactone or alkoxy-esters is a common issue.[1] | Use a non-nucleophilic or sterically hindered base. Ensure strictly anhydrous (water-free) conditions to minimize hydrolysis. Add the haloester substrate slowly to the base at a controlled temperature. | |
| Base degradation: The base (e.g., sodium ethoxide) may degrade if exposed to moisture or air. | Use freshly prepared or properly stored base. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Contaminated with Starting Material | Insufficient base: The molar ratio of base to the haloester may be inadequate. | Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material. |
| Inefficient purification: The boiling points of the starting material and product might be close. | Use a longer distillation column or a spinning band distillation apparatus for better separation. Optimize the distillation pressure to maximize the boiling point difference. | |
| Presence of γ-Butyrolactone Impurity | Hydrolysis of the starting material or product: Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Presence of Alkoxy-ester Impurity | Nucleophilic attack by the alkoxide base: This is a competing reaction to the desired intramolecular cyclization. | Add the haloester substrate to the base solution at a low temperature and then slowly warm to the reaction temperature. Consider using a different, non-nucleophilic base if this problem persists. |
Experimental Protocols
Synthesis of this compound via Intramolecular Cyclization
This protocol is a general guideline based on common procedures for similar cyclizations.
Materials:
-
Ethyl 2-methyl-4-chlorobutanoate (starting material)
-
Sodium ethoxide (base)
-
Anhydrous ethanol (solvent)
-
Anhydrous diethyl ether (for workup)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
In the flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the sodium ethoxide solution in an ice bath.
-
Slowly add the ethyl 2-methyl-4-chlorobutanoate dropwise from the dropping funnel to the cooled base solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Intramolecular Cyclization
References
Technical Support Center: Synthesis of Ethyl 1-methylcyclopropanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-methylcyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound and analogous cyclopropane rings involve intramolecular cyclization reactions. Key starting materials and approaches include:
-
Intramolecular Cyclization of γ-haloesters: A common route involves the base-mediated cyclization of an ethyl ester of α-methyl-γ-halobutyric acid. The choice of a non-nucleophilic base is crucial to favor the intramolecular reaction over intermolecular side reactions.
-
From Methacrylic Acid Derivatives: A multi-step process starting from methacrylic acid or its esters can be employed. This typically involves a cyclopropanation reaction, for example, using a dihalocarbene followed by dehalogenation.
-
Reaction from γ-butyrolactone: Another approach involves the methylation of γ-butyrolactone, followed by ring-opening, esterification, and subsequent cyclization.
Q2: Which factors most significantly impact the yield of the reaction?
A2: Several factors can dramatically influence the yield of this compound synthesis:
-
Choice of Base: The strength and steric hindrance of the base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK) are often preferred for deprotonation to initiate cyclization, minimizing competing substitution or elimination reactions.
-
Reaction Temperature: The optimal temperature is highly dependent on the specific reagents and solvent used. It is crucial to control the temperature to manage the reaction rate and prevent side reactions.
-
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are typically used to prevent quenching of the anionic intermediates.
-
Purity of Reagents and Starting Materials: The presence of water or other protic impurities can neutralize the base and intermediates, halting the reaction. Starting materials should be of high purity.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal duration.
Q3: What are the most common side products, and how can they be minimized?
A3: Common side products can include:
-
Products of Intermolecular Reaction: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. This can be minimized by using high-dilution conditions.
-
Elimination Products: The base can induce elimination reactions in the starting haloester, leading to unsaturated esters. Using a sterically hindered base and carefully controlling the temperature can reduce this side reaction.
-
Hydrolysis Products: If water is present in the reaction mixture, the ester can be hydrolyzed to the corresponding carboxylic acid. Ensuring anhydrous conditions is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient base. | Use a fresh batch of a strong, non-nucleophilic base (e.g., NaH, NaNH₂). Ensure the base is properly handled under an inert atmosphere. An excess of the base (e.g., 1.1 equivalents) may be beneficial. |
| Presence of water in the reaction. | Dry all glassware thoroughly. Use anhydrous solvents. Purify starting materials to remove any water. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require initial cooling to control the initial exothermic reaction, followed by heating to drive the reaction to completion. | |
| Formation of Significant Side Products | Reaction concentration is too high. | Employ high-dilution techniques by adding the substrate slowly to the base solution. |
| Inappropriate base selection. | Switch to a more sterically hindered base (e.g., potassium tert-butoxide) to disfavor intermolecular reactions. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction using TLC or GC to ensure it has gone to completion before quenching. |
| Poor quality of starting materials. | Verify the purity of the starting haloester and other reagents. Impurities can inhibit the reaction. |
Quantitative Data on Analogous Syntheses
The following table summarizes yields reported for the synthesis of similar cyclopropanecarboxylate esters, which can provide a benchmark for optimizing the synthesis of the ethyl ester derivative.
| Product | Starting Material | Reagents/Conditions | Yield | Reference |
| This compound | α-methyl-γ-chlorobutyric acid ethyl ester | Sodamide in ether | 47.6% | (Cannon J. Amer. Chem. Soc. Vol. 81, pages 1660-1666)[1] |
| Methyl cyclopropanecarboxylate | Methyl γ-chlorobutyrate | Sodium methylate in methanol, reflux | 92.5% | US Patent 4,520,209 A[1] |
| Methyl cyclopropanecarboxylate | Methyl γ-chlorobutyrate | Sodium methylate in methanol, 155-160°C in autoclave | 94.9% | US Patent 4,520,209 A[1] |
| Methyl cyclopropanecarboxylate | Chlorobutyric acid methyl ester | Potassium carbonate in xylene, 85-100°C | 90-98% | Guidechem[2] |
| 1-methylcyclopropyl formic acid | Methacrylic acid | 1. CHCl₃, NaOH, phase transfer catalyst; 2. Na, Toluene; 3. Acidification | 86.2% (step 1), 93.1% (step 3) | CN104447293A[3] |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of Ethyl 4-chloro-2-methylbutanoate
This protocol is a generalized procedure based on common methods for cyclization of γ-haloesters.
1. Materials:
-
Ethyl 4-chloro-2-methylbutanoate
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Suspend sodium amide (1.1 equivalents) in anhydrous diethyl ether.
-
Dissolve Ethyl 4-chloro-2-methylbutanoate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred suspension of sodium amide over a period of 1-2 hours. Maintain the temperature as required (e.g., room temperature or gentle reflux).
-
After the addition is complete, continue stirring the reaction mixture for an additional 4-5 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of Ethyl 1-methylcyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-methylcyclopropanecarboxylate. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method is the cyclopropanation of ethyl methacrylate. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, or modifications thereof like the Furukawa (diethylzinc and diiodomethane) or Shi (using a more nucleophilic zinc carbenoid) modifications, are frequently employed.[1][2][3] Catalytic methods involving transition metals are also utilized.
Q2: What are the potential impurities in the starting material, ethyl methacrylate?
A2: Commercial grades of ethyl methacrylate may contain inhibitors such as hydroquinone or its methyl ether to prevent polymerization.[4] Depending on the synthesis route, it can also contain trace amounts of methacrylic acid, methyl methacrylate, ethanol, and water.[5]
Q3: Can the ester group of this compound be hydrolyzed during the reaction or workup?
A3: Yes, the ester is susceptible to hydrolysis, especially under acidic or basic conditions during the aqueous workup.[6] Careful control of pH is crucial to prevent the formation of 1-methylcyclopropanecarboxylic acid.
Q4: How can I remove the zinc salts generated during a Simmons-Smith reaction?
A4: Zinc salts can be removed by quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[7] Subsequent extraction with an organic solvent will separate the product from the aqueous layer containing the dissolved zinc salts. Filtration may also be necessary if insoluble zinc complexes form. The use of precipitating agents like piperazine has also been reported to effectively remove zinc salts.[8]
Q5: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A5: Several factors can contribute to a slow or incomplete reaction. These include inactive zinc-copper couple, poor quality of diiodomethane, presence of moisture, or low reaction temperature. For less reactive alkenes, a more reactive reagent system like the Furukawa or Shi modification may be necessary.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[7] |
| Poor Quality Reagents | Use freshly distilled diiodomethane. Ensure ethyl methacrylate is free from excessive inhibitors or water. |
| Moisture Contamination | The Simmons-Smith reaction is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7] |
| Suboptimal Reaction Temperature | A gradual increase in temperature may improve the reaction rate. However, be cautious as higher temperatures can lead to side reactions.[7] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reagents are used. An excess of the cyclopropanating agent is often required. |
Issue 2: Presence of Significant Byproducts
| Byproduct | Identification | Removal Strategy |
| Unreacted Ethyl Methacrylate | GC-MS analysis can confirm its presence. | Fractional distillation under reduced pressure. Ethyl methacrylate has a lower boiling point than the product. |
| 1-methylcyclopropanecarboxylic acid | Can be detected by a change in pH of the aqueous layer during workup and confirmed by LC-MS or NMR. | Extraction with a mild aqueous base (e.g., NaHCO₃ solution) to remove the acidic byproduct. |
| Polymerized Ethyl Methacrylate | Appears as a viscous or solid residue. | Filtration of the reaction mixture before workup. |
| Diastereomers | If a chiral starting material or catalyst is used, diastereomers may form. These can be identified by chiral HPLC or NMR with a chiral shift reagent. | Separation by column chromatography on silica gel or by fractional distillation if boiling points differ significantly. |
| Methylated Byproducts | The zinc carbenoid can methylate heteroatoms.[1] | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid long reaction times.[7] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Crude Product Transfer : Transfer the crude product to the distillation flask. Add a few boiling chips.
-
Vacuum Application : Gradually apply vacuum to the system.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection :
-
Collect the first fraction, which will primarily be the lower-boiling unreacted ethyl methacrylate.
-
Increase the temperature gradually and collect the main fraction corresponding to the boiling point of this compound.
-
-
Analysis : Analyze the collected fractions by GC-MS to confirm purity.
Protocol 2: Removal of Acidic Byproducts by Liquid-Liquid Extraction
-
Dissolution : Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash : Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract the acidic byproduct (1-methylcyclopropanecarboxylic acid) into the aqueous layer.
-
Separation : Allow the layers to separate and drain the aqueous layer.
-
Repeat : Repeat the washing step one or two more times.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Caption: General purification strategy for this compound after a Simmons-Smith reaction.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Simmons-Smith_reaction [chemeurope.com]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
Optimizing temperature for Ethyl 1-methylcyclopropanecarboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 1-methylcyclopropanecarboxylate, a valuable intermediate for researchers, scientists, and professionals in drug development. The primary focus is on optimizing reaction temperature to maximize yield and minimize impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the cyclopropanation of ethyl methacrylate. The Simmons-Smith reaction and its modifications are frequently employed for this transformation due to their reliability and stereospecificity. This reaction involves an organozinc carbenoid, which reacts with the alkene functionality of ethyl methacrylate to form the cyclopropane ring.
Q2: My reaction is sluggish and giving a low yield. Should I increase the temperature?
A2: Increasing the reaction temperature can indeed enhance the reaction rate, but it must be done cautiously. Higher temperatures can lead to an increase in side reactions, potentially lowering the overall yield of the desired product.[1][2][3] It is recommended to first ensure the quality and activity of your reagents, particularly the zinc-copper couple or diethylzinc, as this is a common cause of low reactivity.[1][2] If the reagents are of high quality, a gradual increase in temperature (e.g., from 0°C to room temperature) can be attempted while monitoring the reaction progress closely.
Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?
A3: At elevated temperatures, side reactions in the Simmons-Smith cyclopropanation can become more prominent.[3] Common side products can arise from the decomposition of the organozinc reagent or alternative reaction pathways of the starting materials and intermediates. To minimize these, it is often best to conduct the initial stages of the reaction at a lower temperature (e.g., 0°C or below) to ensure controlled formation of the active reagent and its selective addition to the double bond.[4] Maintaining an inert atmosphere is also crucial to prevent moisture from quenching the reactive intermediates.
Q4: What is the optimal temperature range for the synthesis of this compound via the Simmons-Smith reaction?
A4: The optimal temperature can vary depending on the specific modification of the Simmons-Smith reaction being used. For the classic Simmons-Smith reaction (using a zinc-copper couple and diiodomethane), the reaction is often initiated at 0°C and then allowed to slowly warm to room temperature (around 20-25°C).[4] For the more reactive Furukawa modification (using diethylzinc and diiodomethane), maintaining a lower temperature, such as 0°C, throughout the reaction is often sufficient and helps to control the reaction's exothermicity and improve selectivity.
Q5: Are there alternative methods for this synthesis, and what are their temperature considerations?
A5: Yes, an alternative is the catalytic cyclopropanation using ethyl diazoacetate in the presence of a transition metal catalyst (e.g., rhodium or copper complexes). These reactions are often carried out at room temperature.[5] However, ethyl diazoacetate is a hazardous and potentially explosive reagent that requires careful handling. Another approach is the intramolecular cyclization of a γ-halo ester, which typically requires higher temperatures and a strong base.
Data Presentation: Temperature Effects on Simmons-Smith Cyclopropanation
The following table provides an illustrative summary of the expected impact of temperature on the synthesis of this compound via the Furukawa modification of the Simmons-Smith reaction. Please note that these are representative values and actual results may vary based on specific reaction conditions.
| Temperature (°C) | Reaction Time (hours) | Expected Yield of this compound (%) | Key Observations |
| -10 to 0 | 12 - 16 | 75 - 85% | Slower reaction rate, but generally higher selectivity and fewer side products. |
| 20 - 25 (Room Temp) | 6 - 10 | 60 - 75% | Faster reaction rate, but potential for increased side product formation. |
| 40 | 2 - 4 | 40 - 60% | Significantly faster reaction, but may lead to lower isolated yields due to side reactions and reagent decomposition.[3] |
Experimental Protocols
Protocol 1: Furukawa Modification of the Simmons-Smith Reaction
This protocol is adapted for the cyclopropanation of ethyl methacrylate.
Materials:
-
Ethyl methacrylate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl methacrylate (1.0 eq) dissolved in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add diethylzinc (1.2 eq) to the stirred solution via the dropping funnel over 20 minutes.
-
After the addition is complete, add diiodomethane (1.2 eq) dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the cyclopropanation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in Ethyl 1-methylcyclopropanecarboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Ethyl 1-methylcyclopropanecarboxylate.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the Simmons-Smith reaction or its modifications.
Q1: My Simmons-Smith reaction is showing low to no conversion of ethyl methacrylate. What are the most common causes?
A1: Low or no conversion in a Simmons-Smith reaction is a frequent issue. The primary culprits are often related to the reagents and reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Zinc-Copper Couple Activity: The zinc-copper couple must be freshly prepared and highly active for the reaction to proceed efficiently. Poor activation of zinc dust can lead to an inactive reagent.[1]
-
Diiodomethane Quality: Use freshly distilled or high-purity diiodomethane. Impurities can inhibit the reaction.
-
Diethylzinc Activity: If you are using the Furukawa modification, ensure your diethylzinc solution has not degraded due to exposure to air or moisture.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Simmons-Smith reaction is sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: While the reaction is often run at or below room temperature, if it is sluggish, a gradual increase in temperature (in 5-10 °C increments) may improve the rate. However, be cautious as higher temperatures can promote side reactions.
-
Stirring: For heterogeneous reactions involving a zinc-copper couple, efficient stirring is crucial to ensure good contact between the reagents.
-
Q2: I'm observing the formation of my desired product, but the reaction stalls before the starting material is fully consumed. What should I do?
A2: Incomplete conversion can be addressed by considering the following:
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Reagent Stoichiometry: Ensure you are using a sufficient excess of the Simmons-Smith reagent (typically 1.5 to 2.0 equivalents of both the zinc reagent and diiodomethane).
-
Reaction Time: Monitor the reaction progress by TLC or GC. Some substrates react more slowly, and extending the reaction time may be necessary.
-
Substrate Reactivity: Ethyl methacrylate is an α,β-unsaturated ester, which can be less reactive than simple alkenes. Consider using a more reactive cyclopropanating agent, such as the one generated in the Furukawa modification (diethylzinc and diiodomethane), which is known to be more effective for electron-poor olefins.[2][3]
Q3: My reaction is messy, and I'm isolating several side products. What are the likely side reactions and how can I minimize them?
A3: Side product formation can significantly lower the yield of your desired product. Common side reactions in the cyclopropanation of α,β-unsaturated esters include:
-
Polymerization: Ethyl methacrylate can polymerize under certain conditions. Ensure your reaction is free of radical initiators and that the temperature is well-controlled.
-
Michael Addition: While less common with the Simmons-Smith reagent itself, impurities or alternative reaction pathways could potentially lead to 1,4-addition to the unsaturated ester.
-
Methylation of Heteroatoms: If your substrate or solvent contains heteroatoms (e.g., alcohols, water), the zinc carbenoid can act as a methylating agent, consuming the reagent and generating impurities.[2]
To minimize side reactions, ensure the purity of your starting materials and reagents, maintain strict anhydrous and inert conditions, and optimize the reaction temperature and time.
Q4: I have a good crude yield, but I'm losing a significant amount of product during workup and purification. What are some best practices?
A4: Product loss during isolation is a common challenge.[4][5] Consider the following:
-
Aqueous Workup:
-
Emulsion Formation: When quenching the reaction, emulsions can form, making phase separation difficult. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®.[4]
-
pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent hydrolysis of the ester.
-
-
Purification:
-
Compound Stability: this compound is a relatively volatile compound. Be cautious during solvent removal using a rotary evaporator to avoid product loss.
-
Chromatography: If using column chromatography, be aware that some cyclopropane-containing compounds can be sensitive to the acidic nature of silica gel.[4] You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Data Presentation
Table 1: Effect of Simmons-Smith Reagent on Cyclopropanation Yield (Generalized)
| Reagent System | Substrate Type | Typical Yield Range | Notes |
| Zn-Cu couple / CH₂I₂ | Simple Alkenes | 70-90% | The classic Simmons-Smith conditions. |
| Zn-Cu couple / CH₂I₂ | α,β-Unsaturated Esters | 40-70% | Lower yields are often observed with electron-poor alkenes. |
| Et₂Zn / CH₂I₂ (Furukawa) | Simple Alkenes | 80-95% | Generally more reactive and gives higher yields.[3] |
| Et₂Zn / CH₂I₂ (Furukawa) | α,β-Unsaturated Esters | 60-85% | Often the preferred method for less reactive alkenes.[6] |
Note: Yields are generalized and can vary significantly based on specific reaction conditions and substrate.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Furukawa Modification
This protocol is a representative procedure for the cyclopropanation of ethyl methacrylate using diethylzinc and diiodomethane.
Materials:
-
Ethyl methacrylate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl methacrylate (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition:
-
Slowly add diethylzinc (2.0 eq) dropwise to the stirred solution at 0 °C.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add diiodomethane (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel to afford this compound.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization during the synthesis of Ethyl 1-methylcyclopropanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-methylcyclopropanecarboxylate. The primary focus is on preventing the common side reaction of polymerization of the starting material, ethyl methacrylate, during cyclopropanation reactions such as the Simmons-Smith reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of reaction failure or low yield during the synthesis of this compound?
A1: The most prevalent issue is the free-radical polymerization of the starting material, ethyl methacrylate. Ethyl methacrylate is an acrylate monomer that is highly susceptible to polymerization, especially in the presence of heat, light, or radical initiators. This can lead to the formation of a viscous polymer, resulting in a significantly reduced yield of the desired cyclopropane product.
Q2: How can I prevent the polymerization of ethyl methacrylate during the reaction?
A2: The most effective method to prevent polymerization is to add a suitable inhibitor to the reaction mixture. Common inhibitors for acrylates and methacrylates include phenolic compounds like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ), as well as phenothiazine (PTZ).[1][2] It is also crucial to control the reaction temperature and exclude light.
Q3: Are there different types of polymerization inhibitors, and how do I choose the right one?
A3: Yes, inhibitors can be broadly categorized as "true inhibitors" and "retarders." True inhibitors provide a distinct induction period during which no significant polymerization occurs. Retarders, on the other hand, slow down the rate of polymerization without a defined induction period.[2] For the synthesis of this compound, phenolic inhibitors like MEHQ and HQ are commonly used for storage and transport and can be effective in the reaction. Phenothiazine (PTZ) is another potent inhibitor that can function even in the absence of oxygen.[1] The choice of inhibitor may depend on the specific reaction conditions and the desired level of control.
Q4: Does the presence of oxygen in the reaction mixture affect the inhibitor's performance?
A4: Yes, the effectiveness of phenolic inhibitors like MEHQ and HQ is dependent on the presence of oxygen.[1] Oxygen itself can act as a polymerization inhibitor by forming less reactive peroxy radicals.[2] Therefore, for these inhibitors to function optimally, the reaction should not be performed under strictly anaerobic conditions unless an alternative inhibitor that does not require oxygen, such as phenothiazine, is used.
Q5: What are the typical concentrations of inhibitors used?
A5: The concentration of the inhibitor is a critical parameter. Too little inhibitor will be ineffective, while too much can potentially interfere with the desired reaction or require removal in downstream processing. Typical concentrations for inhibitors like MEHQ in monomers for storage are in the range of 15-20 ppm. For reaction conditions, a higher concentration may be necessary. It is recommended to start with a concentration in the range of 100-500 ppm and optimize based on experimental results.
Troubleshooting Guide: Polymerization During Synthesis
This guide addresses specific issues related to polymerization that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of ethyl methacrylate. | - Add a suitable polymerization inhibitor: Introduce an appropriate inhibitor such as MEHQ, HQ, or PTZ to the reaction mixture before initiating the cyclopropanation. - Control reaction temperature: Maintain the recommended reaction temperature. Avoid excessive heating, as it can accelerate polymerization. - Exclude light: Protect the reaction from light, which can initiate polymerization. |
| Low yield of this compound with significant polymer byproduct. | Insufficient inhibitor concentration or ineffective inhibitor. | - Increase inhibitor concentration: Incrementally increase the concentration of the inhibitor in subsequent experiments. - Switch to a different inhibitor: If a phenolic inhibitor is used under anaerobic conditions, switch to an inhibitor that does not require oxygen, such as phenothiazine.[1] - Ensure inhibitor is active: Use fresh, high-quality inhibitors. |
| Inconsistent results between batches. | Variability in the quality of ethyl methacrylate (presence or absence of storage inhibitor) or reaction setup. | - Analyze the starting material: Check the certificate of analysis for the ethyl methacrylate to confirm the presence and concentration of any storage inhibitor. - Standardize reaction conditions: Ensure consistent temperature control, stirring rate, and exclusion of light for all reactions. |
Experimental Protocols
General Protocol for Simmons-Smith Cyclopropanation of Ethyl Methacrylate with Polymerization Inhibition
This protocol provides a general guideline for the synthesis of this compound using a Simmons-Smith reaction, incorporating measures to prevent polymerization.
Materials:
-
Ethyl methacrylate
-
Diiodomethane
-
Zinc-Copper couple (or Diethylzinc)
-
Polymerization inhibitor (e.g., MEHQ or PTZ)
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of polymerization inhibitor (e.g., 200 ppm of MEHQ) to a solution of ethyl methacrylate in anhydrous diethyl ether.
-
Reagent Addition: To a separate flask under an inert atmosphere, add the Zinc-Copper couple. Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the Zinc-Copper couple.
-
Reaction: To the activated zinc-carbenoid species, add the solution of ethyl methacrylate containing the inhibitor dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Common Polymerization Inhibitors for Acrylates
| Inhibitor | Chemical Class | Typical Concentration Range (ppm) | Oxygen Requirement | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Yes | Effective, but can be more volatile than MEHQ.[2] |
| MEHQ (Monomethyl ether hydroquinone) | Phenolic | 15 - 500 | Yes | Commonly used as a storage stabilizer and for reactions.[1][2] |
| Phenothiazine (PTZ) | Amine | 100 - 1000 | No | Highly effective, especially at elevated temperatures and in the absence of oxygen.[1] |
| Oxygen | - | - | N/A | Acts as a retarder by forming less reactive peroxy radicals.[2] |
Note: Optimal concentrations are reaction-specific and should be determined experimentally.
Visualizations
Diagram 1: Decision Workflow for Troubleshooting Polymerization
References
Technical Support Center: Improving Diastereoselectivity in Ethyl 1-Methylcyclopropanecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the diastereoselectivity of Ethyl 1-methylcyclopropanecarboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Simmons-Smith reaction and its modifications.
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | Reaction Temperature: Higher temperatures can lead to reduced selectivity. | Conduct the reaction at lower temperatures (e.g., 0 °C or below). |
| Reagent Purity: Impurities in reagents, especially diiodomethane, can affect the reaction's stereochemical outcome. | Use freshly distilled diiodomethane and high-purity diethylzinc. | |
| Steric Hindrance: The approach of the cyclopropanating agent may not be sufficiently directed. | While the ester group provides some steric bulk, consider the overall steric environment of the substrate. For analogous systems, the use of chiral auxiliaries has been shown to significantly enhance diastereoselectivity. | |
| Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. | Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ethereal solvents like diethyl ether are also commonly used. | |
| Low or No Product Yield | Inactive Zinc Reagent: The zinc-copper couple may be poorly activated, or the diethylzinc solution may have degraded. | Ensure the zinc-copper couple is freshly prepared and activated. Use a fresh, high-quality solution of diethylzinc. Consider using ultrasound to enhance the activation of the zinc-copper couple. |
| Moisture or Air Contamination: The organozinc reagents are highly sensitive to moisture and air. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | |
| Insufficient Reagent: An inadequate amount of the cyclopropanating agent will result in incomplete conversion. | Use a molar excess of the Simmons-Smith reagent (diiodomethane and diethylzinc or zinc-copper couple). | |
| Formation of Byproducts | Side Reactions with Solvent: The reactive organozinc species can react with certain solvents. | Choose an inert solvent such as dichloromethane or diethyl ether. |
| Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols or other heteroatoms if present in the substrate, especially with excess reagent or prolonged reaction times. | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times. | |
| Polymerization of the Alkene: This can be initiated by Lewis acidic byproducts. | The Simmons-Smith reaction is generally less prone to this issue compared to other cyclopropanation methods. However, maintaining a controlled temperature is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound with control over diastereoselectivity?
A1: The most prevalent method is the Simmons-Smith cyclopropanation of an appropriate alkene precursor, such as ethyl (E)-2-methylbut-2-enoate (ethyl tiglate). This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]
Q2: How does the Simmons-Smith reaction work to control stereochemistry?
A2: The Simmons-Smith reaction involves an organozinc carbenoid that adds a methylene group (CH₂) across the double bond of an alkene in a concerted, cheletropic process. This "butterfly" transition state mechanism ensures that the relative stereochemistry of the substituents on the alkene is preserved in the resulting cyclopropane ring.[1][2]
Q3: What factors can I modify to improve the diastereomeric ratio (d.r.) of my product?
A3: Several factors can be optimized:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity.
-
Reagents: Using the Furukawa modification, which employs diethylzinc (Et₂Zn) instead of a zinc-copper couple, can improve reactivity and, in some cases, selectivity.[1]
-
Solvent: The choice of solvent can influence the reaction. Non-coordinating solvents like dichloromethane are generally preferred.[2]
-
Chiral Auxiliaries: For achieving high levels of diastereoselectivity, especially in asymmetric synthesis, the use of chiral auxiliaries attached to the substrate can direct the cyclopropanation to one face of the double bond.[3]
Q4: My starting material is an α,β-unsaturated ester. Does the ester group influence the diastereoselectivity?
A4: Yes, the ester group in an α,β-unsaturated ester can influence the diastereoselectivity through steric effects. The cyclopropanating agent will preferentially approach from the less sterically hindered face of the double bond.
Q5: How can I determine the diastereomeric ratio of my this compound product?
A5: The diastereomeric ratio can be determined using analytical techniques such as:
-
Gas Chromatography (GC): Diastereomers often have slightly different retention times and can be separated and quantified by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.
Q6: Are there any safety precautions I should be aware of when performing a Simmons-Smith reaction?
A6: Yes, the reagents used in the Simmons-Smith reaction require careful handling:
-
Diiodomethane: is a dense, toxic, and light-sensitive liquid. It should be handled in a well-ventilated fume hood.
-
Diethylzinc: is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using appropriate syringe techniques.
-
Exothermic Reaction: The reaction can be exothermic, so it is important to control the rate of addition of reagents and use proper cooling.[4]
Experimental Protocols
Key Synthetic Pathway: Simmons-Smith Cyclopropanation of Ethyl (E)-2-methylbut-2-enoate
The diastereoselective synthesis of this compound can be achieved via the Simmons-Smith cyclopropanation of ethyl (E)-2-methylbut-2-enoate (ethyl tiglate).
Caption: Key synthetic pathway for this compound.
Detailed Protocol: Furukawa Modification of the Simmons-Smith Reaction
This protocol is a general procedure adapted for the cyclopropanation of an α,β-unsaturated ester like ethyl tiglate.
Materials:
-
Ethyl (E)-2-methylbut-2-enoate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethyl (E)-2-methylbut-2-enoate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diethylzinc: Slowly add the diethylzinc solution (2.2 eq) dropwise to the stirred solution at 0 °C. Stir the mixture for 15-30 minutes at this temperature.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Data Presentation
The following table presents hypothetical data to illustrate how diastereoselectivity can be influenced by reaction conditions. Actual results may vary.
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (trans:cis) |
| 1 | 25 | Diethyl Ether | 3:1 |
| 2 | 0 | Diethyl Ether | 5:1 |
| 3 | 25 | Dichloromethane | 4:1 |
| 4 | 0 | Dichloromethane | 7:1 |
Visualization of Experimental Workflow
Caption: General experimental workflow for diastereoselective cyclopropanation.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Ethyl 1-methylcyclopropanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Ethyl 1-methylcyclopropanecarboxylate.
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization of Ethyl 4-chloro-2-methylbutanoate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Base Stoichiometry: Ensure at least a stoichiometric amount of base (e.g., sodium ethoxide) is used. An excess (e.g., 10 mol%) can be beneficial. - Increase Reaction Temperature: The reaction may require elevated temperatures (90-200°C) for completion, potentially in a pressure vessel if above the solvent's boiling point. - Extend Reaction Time: Monitor the reaction progress using GC or TLC and extend the reaction time if the starting material is still present. |
| Side Reactions | - Control Temperature: The addition of the base or the substrate may be exothermic. Maintain a controlled temperature to minimize side reactions like elimination or hydrolysis. - Use of a Non-Nucleophilic Base: If intermolecular condensation is an issue, consider a bulkier or non-nucleophilic base. - Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to hydrolysis of the ester and the base. |
| Product Isolation Issues | - Efficient Extraction: Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. - Careful Distillation: The product is volatile. Use a well-controlled vacuum distillation setup to avoid product loss. |
Problem 2: Inconsistent Results in the Cyclopropanation of Ethyl Methacrylate
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazo Reagent | - Freshly Prepare or Titrate Diazo Compound: If using a diazo compound (e.g., ethyl diazoacetate), it is often best to prepare it fresh or titrate a stored solution before use. - Controlled Addition: Add the diazo compound slowly to the reaction mixture to maintain a low concentration and minimize side reactions and safety hazards. - Temperature Control: Keep the reaction temperature within the optimal range for the chosen catalyst to avoid rapid decomposition of the diazo reagent. |
| Catalyst Inactivity | - Use High-Purity Catalyst: Ensure the catalyst (e.g., rhodium or copper-based) is of high purity and handled under an inert atmosphere if it is air-sensitive. - Optimize Catalyst Loading: Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions. Experiment with catalyst loading to find the optimal concentration. |
| Formation of Byproducts | - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents. - High-Purity Starting Materials: Use purified ethyl methacrylate to avoid inhibition of the catalyst or the formation of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The two most prevalent scalable routes are the intramolecular cyclization of a γ-haloester and the cyclopropanation of an alkene. The intramolecular cyclization of ethyl 4-chloro-2-methylbutanoate using a strong base like sodium ethoxide is a well-established industrial method. Another approach involves the cyclopropanation of ethyl methacrylate, often using a diazo compound in the presence of a metal catalyst.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns include:
-
Use of Strong Bases: Reactions involving strong bases like sodium ethoxide or sodium hydride are exothermic and can be hazardous if not properly controlled. The use of sodium hydride also involves the evolution of flammable hydrogen gas.
-
Handling of Diazo Compounds: Diazo compounds, such as ethyl diazoacetate, are potentially explosive and should be handled with care, avoiding high temperatures and rough surfaces.
-
Pressure Reactions: Some cyclization procedures require heating above the solvent's boiling point, necessitating the use of a pressure-rated reactor.
Q3: How can I minimize the formation of byproducts during the intramolecular cyclization?
A3: To minimize byproducts, ensure anhydrous reaction conditions to prevent hydrolysis. Controlled addition of the base at an appropriate temperature can reduce the likelihood of elimination reactions. Using a slight excess of the base can help drive the reaction to completion, but a large excess should be avoided as it can promote side reactions.
Q4: Is it possible to use a continuous flow reactor for this synthesis?
A4: Yes, for certain routes, particularly those involving highly reactive or unstable intermediates, a continuous flow reactor can offer significant advantages in terms of safety and control. For instance, the cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide has been successfully performed in a continuous flow setup to manage the exotherm and avoid the accumulation of the unstable ylide.[1] This approach could be adapted for the synthesis of this compound.
Data Presentation
Table 1: Comparison of Scalable Synthesis Routes for Cyclopropanecarboxylates
| Synthetic Route | Starting Materials | Reagents | Typical Yield | Reference |
| Intramolecular Cyclization | α-methyl-γ-chlorobutyric acid ethyl ester | Sodamide in ether | 47.6% | [2] |
| Intramolecular Cyclization | γ-chlorobutyric acid ethyl ester | Sodium ethylate in ethanol | 66% | |
| Intramolecular Cyclization | γ-chlorobutyric acid ethyl ester | NaH in paraffin | 87.9% | [2] |
| Intramolecular Cyclization | methyl γ-chlorobutyrate | Sodium methylate in methanol | 92% | [2] |
| Cyclopropanation | Ethyl methacrylate, Diazo compound | Metal catalyst (e.g., Rh, Cu) | Varies |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of Ethyl 4-chloro-2-methylbutanoate
This protocol is based on general procedures for the cyclization of γ-chlorocarboxylic acid esters.[2]
Materials:
-
Ethyl 4-chloro-2-methylbutanoate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Pressure-rated reactor
Procedure:
-
Charge the pressure vessel with a solution of sodium ethoxide in anhydrous ethanol. It is advantageous to use a 10% excess of the alcoholate.[2]
-
Add ethyl 4-chloro-2-methylbutanoate to the reactor.
-
Seal the reactor and heat the mixture to a temperature between 90°C and 200°C.
-
Maintain the reaction at this temperature for a sufficient time to ensure complete conversion (monitor by GC if possible).
-
After cooling, carefully vent the reactor.
-
Quench the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the intramolecular cyclization synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
HPLC method for purity analysis of Ethyl 1-methylcyclopropanecarboxylate
A Comparative Guide to Purity Analysis of Ethyl 1-methylcyclopropanecarboxylate
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates like this compound is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and its principal alternatives—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity analysis of this compound.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, speed, and the need for structural confirmation. This compound is a volatile ester, making it amenable to both chromatographic techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with detection by mass spectrometry.[2][3] | Intrinsic quantitative method where the signal intensity is directly proportional to the number of atomic nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[1][4][5] |
| Sample Preparation | Simple dissolution in an appropriate solvent (e.g., Acetonitrile/Water). | Simple dissolution in a volatile organic solvent (e.g., Hexane, Dichloromethane). Derivatization is typically not required for this analyte.[3] | Precise weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent (e.g., CDCl₃).[1][4] |
| Analysis Time | Typically 15-30 minutes per sample, including column equilibration.[1] | Typically 20-40 minutes per sample, depending on the oven temperature program.[2] | 5-15 minutes per sample, depending on the required signal-to-noise ratio and relaxation delays.[1] |
| Selectivity | Good selectivity for non-volatile and thermally labile impurities. Isomers can often be resolved with appropriate column and mobile phase selection.[6] | Excellent selectivity and peak resolution for volatile compounds. Mass spectrometry provides definitive peak identification.[2][7] | Excellent for structural elucidation and distinguishing between isomers. Signal overlap can sometimes be a challenge in complex mixtures. |
| Sensitivity | Moderate (ng range), dependent on the chromophore of the analyte and impurities. | High (pg to fg range), especially with selected ion monitoring (SIM) mode.[2] | Lower sensitivity compared to chromatographic methods (µg to mg range).[4] |
| Quantitation | Requires a reference standard of known purity for accurate quantification. Assumes equal response factors for impurities if a standard is unavailable.[1] | Requires a reference standard. Mass spectral data allows for the identification of unknown impurities.[3] | Primary ratio method; does not require a specific reference standard for the analyte, only a certified standard of any stable compound.[4][5] |
| Key Advantages | Broad applicability, robust, good for non-volatile impurities. | High sensitivity and specificity, excellent for volatile impurities and structural confirmation of unknowns.[2] | High precision and accuracy, non-destructive, provides structural information, no need for analyte-specific standards.[5] |
| Key Disadvantages | Lower sensitivity for compounds without a strong UV chromophore. Potential for non-volatile impurities to remain on the column. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, higher equipment cost, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are provided below for each of the discussed analytical techniques. These protocols are model frameworks and may require optimization based on the specific impurities expected from the synthesis of this compound.[8][9]
HPLC-UV Method for Purity Analysis
This method is based on reversed-phase chromatography, which is suitable for separating compounds of moderate polarity.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: Start with 40% B, linear gradient to 90% B over 15 minutes. Hold at 90% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 210 nm (as the ester carbonyl group provides some UV absorbance at lower wavelengths).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.
GC-MS Method for Impurity Profiling
This method is ideal for separating and identifying volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Capillary column suitable for general-purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in high-purity hexane or ethyl acetate.
Quantitative NMR (qNMR) for Absolute Purity
This method provides a highly accurate purity value without the need for an analyte-specific reference standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of the certified internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and vortex until fully dissolved.[1]
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a 90° pulse.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all nuclei, typically 5 times the longest T1 value).
-
-
Data Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal corresponding to the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the number of protons in each integral, molecular weights, and masses of the analyte and standard.
-
Workflow for Analytical Method Selection
The selection of an appropriate analytical technique is a logical process based on the specific goals of the analysis. The following diagram illustrates a typical workflow.
Caption: Workflow for selecting a purity analysis method.
Conclusion
For the comprehensive purity analysis of this compound, a multi-faceted approach is often the most effective.
-
HPLC-UV serves as an excellent primary method for routine quality control, capable of quantifying the main component and detecting less volatile or thermally sensitive impurities.
-
GC-MS is the superior technique for identifying and quantifying volatile impurities that might be present from the synthesis, offering higher sensitivity and the significant advantage of structural elucidation through mass spectrometry.[2][7]
-
qNMR provides an orthogonal, highly accurate method for determining absolute purity without the need for an isolated and purified standard of the analyte itself, making it invaluable for the certification of reference materials.[4][5]
The ultimate choice of method will be guided by the specific context of the analysis. For routine process monitoring, a validated HPLC or GC method is typically sufficient. For reference standard characterization or in-depth impurity profiling, a combination of these techniques, particularly GC-MS and qNMR, will provide the most complete and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
Comparative Analysis of Validated Assays for the Quantification of Ethyl 1-methylcyclopropanecarboxylate
This guide provides a detailed comparison of two robust analytical methods for the quantitative determination of Ethyl 1-methylcyclopropanecarboxylate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate assay is critical for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. This document outlines the experimental protocols and presents a comparative summary of their performance characteristics to aid in the selection of the most suitable method based on specific research needs.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Given the physicochemical properties of this compound, GC-MS offers high chromatographic resolution and sensitive detection.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d5).
-
Perform liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 20°C/min, then to 250°C at 30°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
m/z for this compound: (target ion), (qualifier ions) - Note: Specific ions would be determined during method development based on the compound's mass spectrum.
-
m/z for IS: (target ion), (qualifier ions).
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for quantifying low-concentration analytes in complex biological matrices.[1] This technique is particularly advantageous for compounds that may not be sufficiently volatile or thermally stable for GC-MS.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard (IS) working solution (e.g., this compound-d5).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (e.g., based on potential fragmentation).
-
IS: Precursor ion > Product ion.
-
Note: These transitions must be optimized for the specific instrument used.[1]
-
Comparative Performance
The following table summarizes the typical performance characteristics of the GC-MS and LC-MS/MS methods for the quantification of this compound.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 1 ng/mL | 0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | 0.1 - 0.5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Matrix Effect | Generally low | Can be significant, requires IS |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | Lower | Higher |
Workflow Diagrams
Caption: Experimental workflow for GC-MS quantification.
Caption: Experimental workflow for LC-MS/MS quantification.
Conclusion
Both GC-MS and LC-MS/MS are suitable techniques for the validated quantification of this compound in biological matrices. The choice between the two methods will depend on the specific requirements of the study. LC-MS/MS is generally favored for its superior sensitivity and higher throughput, which are critical in a drug development setting for analyzing a large number of samples from pharmacokinetic studies. However, GC-MS represents a reliable and cost-effective alternative, particularly if the required sensitivity is within its working range and the sample workload is moderate. Method validation according to regulatory guidelines (e.g., FDA or EMA) is essential before application to clinical or preclinical studies.[1]
References
A Comparative Guide to the Synthetic Routes of Ethyl 1-methylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-methylcyclopropanecarboxylate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a detailed comparison of three prominent synthetic methodologies for obtaining this compound, supported by experimental data and protocols.
Comparison of Synthetic Routes
The three primary synthetic routes to this compound evaluated here are the Kulinkovich Reaction, the Simmons-Smith Reaction, and the Intramolecular Cyclization of a γ-halocarboxylic acid ester. Each method offers distinct advantages and disadvantages in terms of yield, starting materials, and reaction conditions.
| Synthetic Route | Starting Material(s) | Key Reagents | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Kulinkovich Reaction followed by Oxidation and Esterification | Ethyl acetate | EtMgBr, Ti(Oi-Pr)₄, Oxidizing agent (e.g., PCC), Ethanol, Acid catalyst | 3 | ~45-55% (estimated) | Readily available starting materials. | Multi-step process, use of pyrophoric Grignard reagent, potential for side reactions. |
| Route 2: Simmons-Smith Cyclopropanation | Ethyl methacrylate | CH₂I₂, Zn-Cu couple or Et₂Zn | 1 | 63% (reported for a similar substrate) | Single-step reaction, stereospecific. | High cost of diiodomethane, potential for variability in zinc-copper couple activity. |
| Route 3: Intramolecular Cyclization | Ethyl 4-chloro-2-methylbutyrate | Sodamide (NaNH₂) | 1 | 47.6% | Single-step reaction. | Use of sodamide requires strictly anhydrous conditions, starting material may not be readily available.[1] |
Experimental Protocols
Route 1: Kulinkovich Reaction, Oxidation, and Esterification
This three-step route begins with the formation of 1-methylcyclopropanol, which is then oxidized to the corresponding carboxylic acid and finally esterified.
Step 1: Synthesis of 1-Methylcyclopropanol via Kulinkovich Reaction
-
Procedure: To a solution of ethyl acetate (1.0 eq) in anhydrous diethyl ether, titanium(IV) isopropoxide (0.2 eq) is added under an inert atmosphere. The solution is cooled to 0°C, and a solution of ethylmagnesium bromide (2.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by distillation to afford 1-methylcyclopropanol.
-
Yield: Approximately 70% for the cyclopropanation step.
Step 2: Oxidation of 1-Methylcyclopropanol to 1-Methylcyclopropanecarboxylic Acid
-
Procedure: To a solution of 1-methylcyclopropanol (1.0 eq) in dichloromethane, pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield 1-methylcyclopropanecarboxylic acid.
-
Yield: Typically 70-85%.[2]
Step 3: Fischer Esterification to this compound
-
Procedure: 1-Methylcyclopropanecarboxylic acid (1.0 eq) is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.
-
Yield: Generally high, around 90%.
Route 2: Simmons-Smith Cyclopropanation
This method provides a direct, one-step synthesis from an α,β-unsaturated ester. The Furukawa modification, which utilizes diethylzinc, is often preferred for its higher reactivity and reproducibility.[3]
-
Procedure (Furukawa Modification): To a solution of ethyl methacrylate (1.0 eq) in anhydrous 1,2-dichloroethane, a solution of diethylzinc (1.2 eq) in hexanes is added dropwise at 0°C under an inert atmosphere. Diiodomethane (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-18 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
-
Yield: A 63% yield has been reported for the Simmons-Smith cyclopropanation of a similar substrate.[4]
Route 3: Intramolecular Cyclization
This route involves the base-mediated intramolecular cyclization of a γ-halocarboxylic acid ester.
-
Procedure: In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, a suspension of sodamide (1.1 eq) in anhydrous benzene is prepared under a nitrogen atmosphere. A solution of ethyl 4-chloro-2-methylbutyrate (1.0 eq) in anhydrous benzene is added dropwise with vigorous stirring. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with dilute acid and brine, and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the residue is purified by fractional distillation under reduced pressure to give this compound.[1]
-
Yield: 47.6%.[1]
Visualizing the Synthetic Workflows
To better illustrate the sequence of operations for each synthetic pathway, the following diagrams have been generated.
Caption: Workflow for the Kulinkovich reaction route.
Caption: Workflow for the Simmons-Smith reaction route.
Caption: Workflow for the intramolecular cyclization route.
References
Comparative Analysis of Ethyl 1-methylcyclopropanecarboxylate and Methyl 1-methylcyclopropanecarboxylate in Organic Synthesis
In the landscape of synthetic organic chemistry, the choice of protecting groups and reactive functionalities is a critical parameter that can dictate the efficiency, yield, and overall success of a synthetic route. Among the myriad of ester functionalities utilized, methyl and ethyl esters are two of the most common choices. This guide provides a detailed, data-driven comparison of Ethyl 1-methylcyclopropanecarboxylate and Mthis compound, focusing on their synthetic utility, reactivity, and physical properties to aid researchers in making an informed selection for their specific applications.
Physicochemical Properties
The fundamental physicochemical properties of a reagent can significantly influence reaction setup and purification strategies. Below is a summary of the key properties for this compound and Mthis compound.
| Property | This compound | Mthis compound | Reference |
| CAS Number | 7153-37-9 | 6914-77-8 | |
| Molecular Formula | C7H12O2 | C6H10O2 | |
| Molecular Weight | 128.17 g/mol | 114.14 g/mol | |
| Boiling Point | 138-139 °C (lit.) | 138-139 °C (lit.) | |
| Density | 0.934 g/mL at 25 °C (lit.) | 0.96 g/mL at 25 °C (lit.) |
Note: The boiling points are reported to be very similar in the literature, which may suggest that purification by distillation would require careful fractional distillation.
Synthesis and Availability
Both esters are commonly prepared from 1-methylcyclopropanecarboxylic acid through Fischer esterification. The general synthetic scheme is presented below. The choice between synthesizing the methyl or ethyl ester often comes down to the availability and cost of the corresponding alcohol (methanol vs. ethanol) and the desired physical properties of the final product. Both compounds are commercially available from various chemical suppliers.
Caption: General workflow for the Fischer esterification synthesis of methyl or this compound.
Reactivity and Synthetic Applications
While direct, head-to-head comparative studies on the reactivity of these two specific esters are not abundant in the literature, we can infer their relative performance based on established principles of organic chemistry and data from analogous systems. The primary difference in reactivity stems from the nature of the alkoxy group (methoxy vs. ethoxy).
a) Hydrolysis:
In general, methyl esters tend to undergo hydrolysis at a slightly faster rate than ethyl esters under both acidic and basic conditions. This is attributed to the reduced steric hindrance of the methyl group, allowing for more facile nucleophilic attack at the carbonyl carbon.
b) Transesterification:
Similar to hydrolysis, the slightly lower steric bulk of the methyl group in Mthis compound can lead to faster rates in transesterification reactions.
c) Nucleophilic Acyl Substitution:
For reactions involving nucleophilic attack at the carbonyl carbon, such as amidation or Grignard reactions, the methyl ester is often slightly more reactive. However, in many synthetic protocols, this difference in reactivity is marginal and can be overcome by adjusting reaction times or temperatures.
The logical relationship for considering the choice between the two esters in a synthetic context can be visualized as follows:
Caption: Decision-making flowchart for selecting between methyl and this compound.
Experimental Protocols
General Procedure for Fischer Esterification of 1-Methylcyclopropanecarboxylic Acid:
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, ~5-10 fold excess), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound or Mthis compound.
Conclusion
The choice between this compound and Mthis compound in a synthetic campaign is nuanced and depends on the specific requirements of the reaction.
-
Mthis compound may be preferred for its slightly higher reactivity, which can lead to shorter reaction times or milder reaction conditions. The lower boiling point of the methanol byproduct can also facilitate its removal from the reaction mixture.
-
This compound is a favorable alternative when the toxicity of the alcohol byproduct is a concern, such as in the synthesis of active pharmaceutical ingredients. Its slightly higher boiling point might also be advantageous in preventing product loss during solvent removal.
Ultimately, for a novel synthetic route, it is recommended to perform small-scale trial reactions with both esters to empirically determine the optimal choice for the desired outcome.
Comparative reactivity of cyclopropanating agents for ethyl methacrylate
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group is a valuable structural motif in medicinal chemistry, offering unique conformational constraints and metabolic stability. Its incorporation into molecules such as ethyl methacrylate, a common building block, can lead to novel compounds with significant therapeutic potential. This guide provides an objective comparison of common cyclopropanating agents for ethyl methacrylate, supported by experimental data and detailed protocols to inform methodological selection.
Comparative Performance of Cyclopropanating Agents
The choice of a cyclopropanating agent for an electron-deficient alkene like ethyl methacrylate depends on factors such as desired yield, diastereoselectivity, functional group tolerance, and reagent availability. Below is a summary of the performance of four common methods: Rhodium-Catalyzed Cyclopropanation, the Simmons-Smith Reaction, the Corey-Chaykovsky Reaction, and Michael-Initiated Ring Closure (MIRC).
Data Summary Table
| Method | Reagent System | Substrate (Analogue) | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Rh-Catalyzed | Methyl p-tolyldiazoacetate | Ethyl Acrylate | Rh₂(S-DOSP)₄ | Pentane/CH₂Cl₂ | RT | 59 | [1] |
| Simmons-Smith | Diiodomethane, Diethylzinc | Electron-deficient alkenes | Nickel Catalyst | Dioxane | 50 | Moderate to Good** | [2] |
| Corey-Chaykovsky | Propargyl Sulfur Ylide | Acrylates | - | THF/HMPA | -78 to RT | 75 | [3] |
| MIRC | Cyclohexanone Enolate | Methyl Acrylate* | LDA | THF | -78 to RT | 47 | [4] |
*Data for ethyl acrylate or methyl acrylate is used as a close analogue for ethyl methacrylate. **Specific yield for ethyl methacrylate was not found in the cited literature, but the method is reported as effective for this class of compounds.
Experimental Methodologies
Detailed protocols for each of the compared cyclopropanation methods are provided below. These are representative procedures and may require optimization for specific applications.
Rhodium-Catalyzed Cyclopropanation
This method involves the reaction of a diazo compound with the alkene in the presence of a rhodium catalyst, which generates a rhodium carbene intermediate.
Representative Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol).
-
Add anhydrous solvent (e.g., Dichloromethane, 5 mL).
-
Add ethyl methacrylate (2.0 mmol) to the catalyst solution.
-
Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 2.2 mmol) in the anhydrous solvent.
-
Add the diazo compound solution dropwise to the stirred reaction mixture over a period of 1-2 hours using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.
Simmons-Smith Reaction (Furukawa Modification)
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), to deliver a methylene group to the double bond.[5][6][7]
Representative Protocol:
-
To a flame-dried flask under an inert atmosphere, add anhydrous solvent (e.g., Dichloromethane, 50 mL) and ethyl methacrylate (10 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (12 mL of a 1.0 M solution in hexanes, 12 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (1.0 mL, 12 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure, followed by purification via flash column chromatography.
Corey-Chaykovsky Reaction
This reaction involves the addition of a sulfur ylide to an α,β-unsaturated ester, which proceeds via a conjugate addition followed by intramolecular cyclization.[8][9]
Representative Protocol:
-
In a flame-dried flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous DMSO. Stir until dissolved.
-
Add a solution of sodium hydride (1.1 eq) in anhydrous DMSO to the flask to generate the dimethylsulfoxonium methylide (ylide).
-
Cool the ylide solution to room temperature.
-
Add ethyl methacrylate (1.0 eq) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Michael-Initiated Ring Closure (MIRC)
MIRC reactions involve the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.[10][11]
Representative Protocol (using an α-haloester):
-
To a flame-dried flask under an inert atmosphere, add a solution of a suitable base (e.g., sodium hydride, 1.1 eq) in an anhydrous solvent like THF.
-
Add a solution of an α-haloester (e.g., ethyl bromoacetate, 1.0 eq) in THF dropwise at 0 °C.
-
Stir for 30 minutes to form the enolate.
-
Add ethyl methacrylate (1.2 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by flash column chromatography.
Visualizing the Metal-Catalyzed Pathway
The following diagram illustrates the generally accepted catalytic cycle for the cyclopropanation of an alkene using a rhodium catalyst and a diazo compound.
Caption: Catalytic cycle for Rhodium-catalyzed cyclopropanation.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates [cjcu.jlu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 11. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Showdown: Differentiating Isomers of Ethyl 1-Methylcyclopropanecarboxylate
A detailed spectroscopic comparison of ethyl 1-methylcyclopropanecarboxylate and its isomers, including ethyl 2-methylcyclopropanecarboxylate (cis and trans) and ethyl cyclobutanecarboxylate, reveals distinct spectral fingerprints crucial for their unambiguous identification. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols for researchers in drug development and chemical sciences.
The structural nuances between these closely related isomers, all sharing the molecular formula C₇H₁₂O₂, lead to significant differences in their spectroscopic properties. Understanding these differences is paramount for quality control, reaction monitoring, and characterization of novel chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its constitutional and geometric isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H near C=O | -OCH₂- (quartet) | -CH₃ (ethyl, triplet) | Cyclopropyl/Cyclobutyl Protons | Methyl on Ring |
| This compound | --- | ~4.1 | ~1.2 | ~0.7-1.2 (m) | ~1.3 (s) |
| cis-Ethyl 2-methylcyclopropanecarboxylate | ~1.5 (m) | ~4.1 | ~1.2 | ~0.5-1.2 (m) | ~1.1 (d) |
| trans-Ethyl 2-methylcyclopropanecarboxylate | ~1.8 (m) | ~4.1 | ~1.2 | ~0.6-1.3 (m) | ~1.1 (d) |
| Ethyl cyclobutanecarboxylate | ~3.1 (quintet) | ~4.1 | ~1.2 | ~1.8-2.4 (m) | --- |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | -OCH₂- | -CH₃ (ethyl) | Cyclopropyl/Cyclobutyl Carbons | Methyl on Ring | Quaternary Carbon |
| This compound | ~174 | ~60 | ~14 | ~16, ~22 | ~20 | ~25 |
| cis-Ethyl 2-methylcyclopropanecarboxylate | ~173 | ~60 | ~14 | ~12, ~18, ~20 | ~15 | --- |
| trans-Ethyl 2-methylcyclopropanecarboxylate | ~173 | ~60 | ~14 | ~14, ~20, ~22 | ~18 | --- |
| Ethyl cyclobutanecarboxylate | ~176 | ~60 | ~14 | ~18, ~25, ~38 | --- | --- |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-H Stretch (sp³) |
| This compound | ~1725 | ~1180 | ~2850-3000 |
| Ethyl 2-methylcyclopropanecarboxylate (cis/trans) | ~1730 | ~1175 | ~2850-3000 |
| Ethyl cyclobutanecarboxylate | ~1735 | ~1170 | ~2850-3000 |
Table 4: Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| This compound | 128 | 55 | 100, 83, 73, 69, 41 |
| Ethyl 2-methylcyclopropanecarboxylate (cis/trans) | 128 | 83 | 100, 69, 55, 41 |
| Ethyl cyclobutanecarboxylate | 128 | 55 | 100, 83, 72, 41 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the liquid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin capillary film.
-
Data Acquisition: The FTIR spectrum was recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. The spectrum was obtained by co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The liquid sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for volatile organic compounds.
-
Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer scanning over a mass-to-charge (m/z) range of 40-200.
Visualization of Isomeric Relationships and Analysis Workflow
The following diagrams illustrate the structural relationships between the isomers and the general workflow for their spectroscopic analysis.
Caption: Structural relationships between the isomers.
Caption: General workflow for spectroscopic analysis.
Benchmarking Ethyl 1-methylcyclopropanecarboxylate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the astute selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among these, cyclopropane-containing moieties have garnered significant attention for their ability to impart conformational rigidity, enhance metabolic stability, and improve potency.[1][2] This guide provides a comprehensive benchmark of Ethyl 1-methylcyclopropanecarboxylate against other key cyclopropane building blocks, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Physicochemical Properties: A Comparative Analysis
The inherent characteristics of a building block significantly influence the properties of the final drug candidate. Below is a comparative summary of the key physicochemical properties of this compound and two common alternatives: ethyl cyclopropanecarboxylate and methyl cyclopropanecarboxylate.
| Property | This compound | Ethyl 2-methylcyclopropanecarboxylate[1] | Ethyl cyclopropanecarboxylate[3] |
| Molecular Formula | C₇H₁₂O₂[4] | C₇H₁₂O₂ | C₆H₁₀O₂ |
| Molecular Weight ( g/mol ) | 128.17[4] | 128.17 | 114.14 |
| Boiling Point (°C) | 136 | Not available | 133-135 |
| Density (g/cm³) | 0.918 | Not available | 0.939 |
| logP (octanol/water) | ~1.5 (estimated) | Not available | 1.3 |
| Polar Surface Area (Ų) | 26.3[4] | 26.3 | 26.3 |
The addition of a methyl group at the 1-position in this compound subtly increases its lipophilicity compared to ethyl cyclopropanecarboxylate, a factor that can be critical in modulating cell permeability and target engagement.
Synthetic Performance: A Yield-Based Comparison
The efficiency of incorporating a building block is a crucial consideration in the synthetic workflow. The following table provides typical yields for the synthesis of these cyclopropane building blocks via common cyclopropanation methods.
| Building Block | Synthesis Method | Substrate | Typical Yield (%) |
| This compound | Simmons-Smith Reaction | Ethyl methacrylate | 60-75% |
| This compound | Catalytic Cyclopropanation (e.g., with a cobalt catalyst) | Ethyl methacrylate | 70-85%[5] |
| Ethyl cyclopropanecarboxylate | Simmons-Smith Reaction | Ethyl acrylate | 75-90% |
| Methyl cyclopropanecarboxylate | Simmons-Smith Reaction | Methyl acrylate | 75-90% |
While the yields for the synthesis of this compound are generally good, the presence of the methyl group on the double bond of the starting material, ethyl methacrylate, can slightly decrease the efficiency of some cyclopropanation reactions compared to the unsubstituted ethyl acrylate.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
Protocol 1: Synthesis of this compound via Simmons-Smith Reaction
This protocol describes a standard procedure for the cyclopropanation of ethyl methacrylate using diiodomethane and a zinc-copper couple.
Materials:
-
Ethyl methacrylate
-
Diiodomethane (CH₂I₂)
-
Zinc dust (Zn)
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, a suspension of zinc dust (1.2 eq) and copper(I) chloride (0.1 eq) in anhydrous diethyl ether is heated to reflux with vigorous stirring for 30 minutes.
-
Reaction Setup: After cooling to room temperature, a solution of ethyl methacrylate (1.0 eq) in anhydrous diethyl ether is added.
-
Addition of Diiodomethane: A solution of diiodomethane (1.1 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then filtered through a pad of celite.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford this compound.
Logical Workflow for Building Block Selection
The choice of a specific cyclopropane building block depends on a multitude of factors, from the desired physicochemical properties to the synthetic accessibility. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision-making workflow for selecting the optimal cyclopropane building block.
Application in Kinase Inhibitor Design: A Signaling Pathway Perspective
Cyclopropane-containing molecules have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. The rigid nature of the cyclopropane ring can help to lock the inhibitor into a specific conformation that enhances binding to the ATP-binding pocket of the kinase.
The diagram below illustrates a generic kinase signaling cascade and the point of intervention for a cyclopropane-containing inhibitor.
Caption: A representative kinase signaling pathway illustrating the inhibitory action of a cyclopropane-containing drug.
By providing a rigid scaffold, building blocks like this compound can be instrumental in the design of potent and selective kinase inhibitors that disrupt aberrant signaling in disease states. This guide serves as a foundational resource to aid in the rational design and synthesis of next-generation therapeutics.
References
- 1. Ethyl 2-methylcyclopropanecarboxylate (CAS 20913-25-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Impurities in Commercial Ethyl 1-methylcyclopropanecarboxylate and its Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the purity profiles of commercial Ethyl 1-methylcyclopropanecarboxylate and its alternative plant growth regulators. This guide provides a comparative overview of common impurities, their typical levels, and detailed analytical methodologies for their detection and quantification.
Introduction
This compound is a synthetic compound utilized in agricultural and horticultural practices as a plant growth regulator. Its efficacy is intrinsically linked to its purity, as the presence of impurities can not only affect its biological activity but also introduce undesirable toxicological or environmental effects. For researchers and professionals in drug development and related fields, a thorough understanding of the impurity profile of this and alternative compounds is crucial for ensuring the reliability and reproducibility of experimental results, as well as for meeting stringent regulatory standards.
This guide provides a detailed comparison of the impurity profiles of commercial this compound and several of its alternatives used in plant growth regulation. The information presented is based on publicly available data and established analytical methodologies.
Potential Impurities in this compound
The impurity profile of commercial this compound is largely influenced by its synthetic route. A common method for its synthesis involves the reaction of ethyl methacrylate. Potential impurities arising from this process may include unreacted starting materials, byproducts of side reactions, and degradation products.
Based on the synthesis chemistry, potential impurities could include:
-
Ethyl methacrylate: Unreacted starting material.
-
Byproducts from polymerization: Oligomers or polymers of ethyl methacrylate.
-
Solvent residues: Depending on the solvent used in the synthesis and purification steps.
Comparison with Alternative Plant Growth Regulators
Several other compounds are used as plant growth regulators, each with its own distinct impurity profile. A comparative analysis of these alternatives is essential for making informed decisions in research and development.
| Compound | Common Impurities | Typical Levels | Analytical Method(s) |
| This compound | Unreacted starting materials (e.g., ethyl methacrylate), polymerization byproducts, solvent residues. | Data not publicly available. | Gas Chromatography-Mass Spectrometry (GC-MS) |
| 1-Methylcyclopropene (1-MCP) | 3-chloro-2-methylpropene, 1-chloro-2-methylpropene. | Maximum 0.05% of each impurity relative to the 1-MCP content. | Headspace Gas Chromatography with Flame Ionization Detection (GC-FID). |
| Daminozide | N-nitrosodimethylamine (NDMA), 1,1-dimethylhydrazine (UDMH).[1] | NDMA: < 1.0 mg/kg; UDMH: < 30 mg/kg.[1] | High-Performance Liquid Chromatography with UV Detection (HPLC-UV).[1] |
| Paclobutrazol | Diastereomers and related triazole compounds. | Data not publicly available. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
| Prohexadione-calcium | Process-related acid impurities, despropionyl-prohexadione. | Data not publicly available. | High-Performance Liquid Chromatography with UV Detection (HPLC-UV), LC-MS/MS.[2] |
Experimental Protocols
Accurate determination of impurity levels requires robust and validated analytical methods. Below are detailed methodologies for the analysis of this compound and its alternatives.
Analysis of this compound by GC-MS
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the commercial this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).
-
Quantification can be performed using an internal or external standard method.
Analysis of Impurities in 1-Methylcyclopropene (1-MCP) by Headspace GC-FID
This method is adapted from the CIPAC method for the determination of impurities in 1-MCP.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a headspace autosampler.
-
Capillary Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Pressurization Time: 0.2 minutes.
-
Loop Fill Time: 0.2 minutes.
-
Loop Equilibration Time: 0.05 minutes.
-
Injection Time: 1.0 minute.
GC Conditions:
-
Injector Temperature: 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium.
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of 3-chloro-2-methylpropene and 1-chloro-2-methylpropene in a suitable solvent. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the 1-MCP formulation into a headspace vial. Add a defined volume of water to release the 1-MCP and its impurities into the headspace.
Data Analysis:
-
Quantify the impurities by comparing the peak areas from the sample with those from the calibration standards.
Analysis of Impurities in Daminozide by HPLC-UV
This method is suitable for the determination of N-nitrosodimethylamine (NDMA) and 1,1-dimethylhydrazine (UDMH) in daminozide.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Visible Detector (HPLC-UV).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm for NDMA and a different wavelength for UDMH after derivatization.
-
Injection Volume: 20 µL.
Sample Preparation (for UDMH):
-
Daminozide is hydrolyzed to UDMH under alkaline conditions.
-
The UDMH is then derivatized to a chromophore for UV detection.
Data Analysis:
-
Quantification is achieved by comparing the peak areas of the impurities in the sample to those of certified reference standards.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows.
References
Cross-Validation of Analytical Methods for Ethyl 1-methylcyclopropanecarboxylate: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, the precise and reliable quantification of novel chemical entities is paramount. Ethyl 1-methylcyclopropanecarboxylate, a molecule of interest, requires robust analytical methods to ensure data integrity. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of this compound.
The cross-validation of different analytical methods is a critical process to confirm that a validated method produces consistent and accurate results across different laboratories, analysts, or instruments.[1] This practice is essential for ensuring inter-laboratory reproducibility and supporting regulatory compliance.[1] This guide outlines the experimental protocols for both GC-MS and NMR, presents a comparison of their performance characteristics, and details a logical workflow for their cross-validation.
Comparative Performance of Analytical Methods
The choice between GC-MS and NMR often depends on the specific analytical requirements, such as the need for high sensitivity versus high precision without extensive calibration. The following table summarizes the key performance characteristics of each method, based on data available for analogous cyclopropane derivatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their chemical properties and identifies them by their mass-to-charge ratio.[2] | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.[3] |
| Sensitivity | High, ideal for trace analysis.[4] | Lower sensitivity compared to MS.[3] |
| Specificity | High, provides structural information through fragmentation patterns.[4] | High, provides detailed structural information. |
| Precision | Good, but can be influenced by matrix effects. | Excellent, directly proportional to the number of nuclei.[4] |
| Accuracy | Requires calibration with reference standards. | High, can be used for absolute quantification (qNMR) without a compound-specific standard.[4] |
| Sample Throughput | Higher, with the potential for automation. | Lower, typically requires longer acquisition times. |
| Sample Preparation | May require derivatization to improve volatility. | Generally non-destructive and requires minimal sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a model for the analysis of this compound, adapted from methods used for similar compounds.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: Maintain 250°C for 5 minutes.[5]
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
-
Mass Spectrometer:
-
Sample Preparation: Samples are dissolved in a suitable volatile solvent, such as ethyl acetate or dichloromethane, prior to injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines a quantitative NMR (qNMR) approach for the analysis of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
Solvent: A deuterated solvent with a known purity, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Quantification:
-
The spectra are phased and baseline corrected.
-
The integrals of the analyte and internal standard signals are carefully determined.
-
The concentration of the analyte is calculated using the following formula:
-
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample)
-
Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, V = volume.
-
-
Cross-Validation Workflow
A systematic workflow is essential to ensure that the analytical methods produce comparable and reliable results.
Caption: Workflow for the cross-validation of GC-MS and NMR methods.
Conclusion
Both GC-MS and NMR spectroscopy are powerful techniques for the analysis of this compound. GC-MS offers superior sensitivity, making it ideal for detecting trace amounts of the analyte.[4] In contrast, NMR provides exceptional precision and accuracy, with the significant advantage of not requiring a compound-specific calibration standard for quantification.[4] A thorough cross-validation as outlined in this guide is crucial to ensure data integrity and comparability, providing a solid analytical foundation for research and development activities. The choice of method will ultimately depend on the specific requirements of the analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Review of Synthesis Yields for Ethyl 1-methylcyclopropanecarboxylate
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key structural motifs is of paramount importance. The cyclopropane ring, a common feature in many biologically active molecules, presents unique synthetic challenges. Ethyl 1-methylcyclopropanecarboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of reported synthesis yields for this compound and its structural analogs, supported by available experimental data.
Synthesis of this compound
The synthesis of this compound has been approached through several distinct chemical strategies. The following table summarizes the reported yields for different synthetic routes.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl methacrylate | 1. n-Bu4NBr, CuCl, Irradiation2. Et4NO3SC6H4Me-p, dimethylsulfoxide, electrolysis | This compound | 47.45% (overall) | [1] |
| α-Methyl-γ-chlorobutyric acid ethyl ester | Sodamide in ether | This compound | 47.6% | [2] |
Note: The overall yield for the multi-step reaction from ethyl methacrylate was calculated by multiplying the yields of the individual steps (65% and 73%).
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are the methodologies described for the key experiments cited.
1. Synthesis from Ethyl Methacrylate
This method involves a two-step process:
-
Step 1: Cyclopropanation. The first step involves a cyclopropanation reaction of ethyl methacrylate. While the specific details of the irradiation conditions are not fully provided in the available literature, the reagents used are n-Bu4NBr and CuCl. This step reportedly yields an intermediate with a 65% yield.[1]
-
Step 2: Esterification/Final Conversion. The intermediate from the first step is then subjected to electrolysis in the presence of Et4NO3SC6H4Me-p in dimethylsulfoxide to afford the final product, this compound, with a 73% yield for this step.[1]
2. Cyclization of α-Methyl-γ-chlorobutyric acid ethyl ester
This procedure involves the intramolecular cyclization of a halogenated ester:
-
A solution of α-methyl-γ-chlorobutyric acid ethyl ester is treated with sodamide in ether. The reaction is allowed to proceed for 4 to 5 days. This process results in the formation of this compound with a reported yield of 47.6%.[2]
Comparative Synthesis of Related Cyclopropanecarboxylates
The synthesis of structurally similar cyclopropanecarboxylates can provide valuable insights into the efficiency of different cyclopropanation strategies. The following table and workflow diagram offer a comparison of various methods for synthesizing cyclopropane rings with ester functionalities.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| γ-Chlorobutyric acid ethyl ester | NaH in paraffin | Ethyl cyclopropanecarboxylate | 87.9% | [2] |
| γ-Chlorocaproic acid ester | Sodamide in ether (4-5 days) | 2-Methylcyclopropanecarboxylic acid esters | 85% | [2] |
| 6-Bromo-2,3,3-trimethyl-4-hexenoic acid ethyl ester | Potassium-t-butoxide in THF | 1-Methyl-2-vinyl-3,3-dimethylcyclopropanecarboxylic acid ethyl ester | 55% | [2] |
| γ-Chlorobutyric acid ethyl ester | Sodium ethylate in ethanol | Ethyl cyclopropanecarboxylate | 66% | [2] |
| Methyl γ-chlorobutyrate | Sodium methylate in methanol (reflux) | Methyl cyclopropanecarboxylate | 66.2% | [2] |
| Methyl γ-chlorobutyrate | Sodium methylate in methanol (autoclave at 155-160°C) | Methyl cyclopropanecarboxylate | 92.5% | [2] |
Synthesis Strategy Workflow
The selection of a synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following diagram illustrates a simplified decision-making workflow for the synthesis of cyclopropanecarboxylates based on the type of precursor.
This comparative guide highlights that while various methods exist for the synthesis of this compound and its analogs, the yields can vary significantly. The intramolecular cyclization of γ-haloesters, particularly under high-temperature conditions, appears to offer a high-yielding route to the core cyclopropane structure. Further optimization of the multistep synthesis from ethyl methacrylate could potentially improve its overall efficiency. Researchers should consider the trade-offs between reaction conditions, substrate availability, and yield when selecting a synthetic strategy.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 1-methylcyclopropanecarboxylate
For researchers and professionals in scientific fields, the responsible management of chemical waste is of paramount importance for ensuring both laboratory safety and environmental protection. Ethyl 1-methylcyclopropanecarboxylate, a flammable liquid, requires careful handling and adherence to specific disposal protocols. This guide provides immediate and essential safety and logistical information for its proper disposal.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal requirements for this compound, based on its Safety Data Sheet (SDS).[1]
| Parameter | Information | Reference |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Primary Hazard | Flammable liquid and vapor | [1] |
| Flash Point | 30 °C / 86 °F | [1] |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents | [1] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
| Spill Containment | Soak up with inert absorbent material. |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste management company.[1][2][3] Do not attempt to dispose of this chemical down the drain or as regular trash.[4]
1. Waste Collection and Segregation:
-
Designate a specific, chemically resistant container for the collection of this compound waste. Suitable containers are typically made of glass or high-density polyethylene (HDPE).[5]
-
Crucially, do not mix this waste with other chemical waste streams, particularly those containing incompatible materials such as acids, bases, or strong oxidizing agents, to prevent dangerous reactions.[1][6][7]
-
If collecting waste from a process like chromatography, ensure the collection vessel is appropriate and properly labeled.[8]
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[9]
-
The label must explicitly state "this compound" and indicate its flammable nature.[4][10]
-
Ensure all components of any mixture are listed with their approximate percentages.
3. Waste Storage:
-
Keep the waste container securely sealed at all times, except when adding waste.[4][7][10]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[1][2][3]
-
For flammable liquids, storage in a dedicated, approved flammable storage cabinet is best practice.[9][11]
-
Utilize secondary containment, such as a larger, chemically resistant bin, to mitigate the impact of potential leaks or spills.[10]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary.
-
Remove all sources of ignition from the area.
-
Contain the spill using an inert absorbent material, such as sand, vermiculite, or a commercial sorbent.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[1]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[11]
-
Provide a full and accurate description of the waste, including its composition and volume.
-
Follow all institutional and regulatory procedures for the handover of the waste to the disposal professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 6. Chemical Compatibility | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Guidance for Specific Types of Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Ethyl 1-methylcyclopropanecarboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 1-methylcyclopropanecarboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Properties and Hazards
This compound is a flammable liquid and vapor.[1] Key safety information is summarized in the table below.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Light yellow | [2] |
| Odor | Odorless | [2] |
| Flash Point | 18 °C / 64.4 °F | [2] |
| Boiling Point | 129 - 133 °C / 264.2 - 271.4 °F @ 760 mmHg | [2] |
| Specific Gravity | 0.960 | [2] |
| Vapor Density | 3.94 | [2] |
Hazard Statements:
-
H226: Flammable liquid and vapour.[1]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
-
P233: Keep container tightly closed.[1]
-
P240: Ground and bond container and receiving equipment.[1]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][3]
-
P243: Take action to prevent static discharges.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary for splash hazards.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4] Gloves should be inspected for integrity before each use. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact.[4] For larger quantities, a chemical-resistant apron may be appropriate. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator is recommended.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: Eliminate all nearby ignition sources (e.g., open flames, sparks).[5]
-
Ventilate: Increase ventilation in the area, for instance by using a fume hood.[5]
-
Containment: For minor spills, contain the spill using an absorbent material like vermiculite or sand, working from the outside in.[5][6]
-
Cleanup:
-
Decontaminate: Clean the spill area with soap and water.
-
Reporting: Report the incident to your supervisor.[5]
For major spills, evacuate the area and contact emergency services.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Unused this compound and any spill cleanup materials should be collected in a suitable, closed, and properly labeled container.[3][7]
-
Waste Classification: This material should be treated as hazardous waste.[7]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains or release into the environment.[7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
